An In-depth Technical Guide on the Core Properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS No: 1480-96-2),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS No: 1480-96-2), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While this specific molecule is not extensively characterized in publicly available literature, this document compiles the known physicochemical data, proposes a potential synthetic pathway, and discusses its hypothetical biological relevance in the context of well-established fluoropyrimidine pharmacology. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a heterocyclic organic compound with a molecular formula of C₅H₅FN₂O₂.[1] It is also known by other names such as 2-Methoxy-5-fluorouracil.[1] The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidinone ring are key structural features that are expected to influence its chemical reactivity and biological activity.
Core Physicochemical Data
A summary of the core physicochemical properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in various experimental settings.
A detailed, step-by-step experimental protocol for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is not explicitly described in the available literature. However, based on the synthesis of structurally related fluoropyrimidines, a potential synthetic route can be proposed.
Proposed Synthetic Pathway
A plausible synthetic route to 5-Fluoro-2-methoxypyrimidin-4(3H)-one may start from the readily available antimetabolite, 5-fluorouracil. The proposed pathway involves the protection of the hydroxyl group as a methoxy ether.
A proposed synthetic route to the target compound.
Note: This is a hypothetical pathway and would require experimental validation and optimization.
Experimental Protocol for a Related Compound: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine
While a specific protocol for the target compound is unavailable, a procedure for a closely related amine derivative is documented. This can provide insights into the reaction conditions and purification techniques that might be applicable.
A general procedure for the synthesis of 5-fluoro-2-methoxy-4-aminopyrimidine involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with ammonia in isopropanol. The mixture is heated to 40-60 °C and stirred for 3-5 hours. After cooling, the solid product is collected by filtration, washed with isopropanol, and dried.
Biological Activity and Mechanism of Action
The biological activity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one has not been specifically reported in the scientific literature. However, its structural similarity to the well-known anticancer drug 5-fluorouracil (5-FU) suggests that it may have related pharmacological properties.
Potential as a 5-Fluorouracil Prodrug
It is plausible that 5-Fluoro-2-methoxypyrimidin-4(3H)-one could act as a prodrug of 5-FU. Upon administration, the methoxy group could be enzymatically or chemically cleaved in vivo to release 5-FU. 5-FU is then anabolized to its active metabolites, which exert cytotoxic effects.
The 5-Fluorouracil Signaling Pathway
The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The metabolic activation of 5-FU leads to the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the enzyme.[3] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.
The metabolic activation and cytotoxic mechanisms of 5-FU.
Disclaimer: The role of 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a prodrug for 5-FU is hypothetical and requires experimental verification.
Experimental Workflows
Given the lack of specific biological data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a logical experimental workflow to characterize its potential anticancer activity would involve a series of established in vitro assays.
An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS number: 1480-96-2), a fluorinated pyrimidine d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS number: 1480-96-2), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines established and putative synthesis protocols, and discusses its anticipated biological activity and mechanism of action, primarily as a potential prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Experimental protocols for characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) are also provided. The guide is intended to be a valuable resource for researchers and scientists working in the fields of oncology, medicinal chemistry, and pharmacology.
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound belonging to the pyrimidine class.[1] Its structure is closely related to that of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[2] The presence of a fluorine atom at the C-5 position is a key feature that imparts cytotoxic activity to this class of compounds. The methoxy group at the C-2 position distinguishes it from 5-FU and suggests its potential role as a prodrug, which may offer advantages in terms of metabolic stability, oral bioavailability, or targeted activation. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is presented in the table below. These properties are crucial for its handling, formulation, and analysis.
The synthesis can be conceptualized as a two-step process starting from the readily available 5-fluorouracil.
Caption: General workflow for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Experimental Protocol: Synthesis from 5-Fluorouracil
This protocol is a generalized procedure based on established chemical transformations for similar pyrimidine derivatives.[5][6][7]
Step 1: Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluorouracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
To this suspension, slowly add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1-0.2 eq), to facilitate the reaction.
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.
Step 2: Selective Methoxylation to 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous methanol.
Cool the solution in an ice bath and add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.1 eq) dropwise. The regioselective substitution at the C4 position is generally favored under these conditions.
Allow the reaction to stir at room temperature and monitor its progress by TLC.
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
The resulting residue contains the desired product.
Purification Protocol
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for higher purity.
The purity of the final product should be confirmed by NMR, MS, and HPLC analysis.
Biological Activity and Mechanism of Action
Direct studies on the biological activity and specific IC50 values for 5-Fluoro-2-methoxypyrimidin-4(3H)-one are not extensively reported in publicly available literature. However, based on its structural similarity to 5-FU and other fluoropyrimidine derivatives, its biological action is anticipated to be that of a prodrug that is intracellularly converted to 5-FU.[2]
Proposed Mechanism of Action: Prodrug Activation
The primary proposed mechanism of action involves the enzymatic conversion of 5-Fluoro-2-methoxypyrimidin-4(3H)-one to the active cytotoxic agent, 5-fluorouracil. This conversion is likely mediated by intracellular enzymes.[8]
Caption: Proposed mechanism of action via conversion to 5-fluorouracil.
Once converted to 5-FU, the downstream mechanisms are well-established:[2][9]
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
Incorporation into RNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA, leading to errors in RNA processing and function.
Incorporation into DNA: 5-FU can also be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can trigger DNA damage and repair pathways, ultimately leading to apoptosis.
Quantitative Biological Data
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
Instrument: 400 MHz or higher NMR spectrometer.
Parameters:
Pulse sequence: Standard single-pulse experiment.
Number of scans: 16-64 (depending on sample concentration).
Relaxation delay: 1-2 seconds.
Spectral width: 0-12 ppm.
Expected Signals: Signals corresponding to the methoxy protons (singlet, ~3.5-4.0 ppm) and the pyrimidine ring proton (doublet, due to coupling with fluorine).
¹³C NMR Spectroscopy:
Instrument: 100 MHz or higher NMR spectrometer.
Parameters:
Pulse sequence: Proton-decoupled ¹³C experiment.
Number of scans: 1024 or more (due to lower natural abundance of ¹³C).
Relaxation delay: 2-5 seconds.
Expected Signals: Signals for the five carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.
¹⁹F NMR Spectroscopy:
Instrument: NMR spectrometer equipped with a fluorine probe.
Parameters:
Pulse sequence: Standard single-pulse experiment.
Number of scans: 64-256.
Expected Signals: A single signal for the fluorine atom, likely a doublet due to coupling with the adjacent proton.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the compound.
Sample Preparation:
Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Chromatographic Conditions:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range: m/z 50-500.
Expected Results: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight.
Fragmentation Analysis (MS/MS):
By selecting the molecular ion as the precursor, MS/MS analysis can be performed to obtain a fragmentation pattern. Expected fragments would arise from the loss of the methoxy group (•OCH₃), the methyl radical (•CH₃), and cleavage of the pyrimidine ring.
Conclusion
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a valuable compound for researchers in drug discovery and medicinal chemistry. Its close structural relationship to 5-fluorouracil suggests its potential as a prodrug with possible therapeutic applications. This technical guide has provided a summary of its known properties and proposed methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity, metabolic fate, and therapeutic potential. The detailed experimental protocols and structured data presented herein are intended to serve as a foundational resource for such future investigations.
5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals This document provides essential physicochemical data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides essential physicochemical data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.
Core Molecular Data
The fundamental molecular properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one have been computationally determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and structural activity relationship (SAR) studies.
The determination of the molecular formula and weight for a novel or synthesized compound like 5-Fluoro-2-methoxypyrimidin-4(3H)-one typically involves a combination of the following standard analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, is the primary method for accurately determining the monoisotopic mass. The high precision of this technique allows for the confident deduction of the elemental composition and, therefore, the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the chemical structure of the molecule. The integration and splitting patterns of the signals confirm the number and connectivity of hydrogen, carbon, and fluorine atoms, validating the structure corresponding to the molecular formula.
Elemental Analysis: This combustion-based technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy.
These methods are foundational in chemical characterization and are standard procedures in synthetic and analytical chemistry laboratories.
Data Visualization
The logical relationship between the compound's name and its core physicochemical properties is illustrated below.
An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine analog with significant potential in medicinal chemistry and drug development. As...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine analog with significant potential in medicinal chemistry and drug development. As a derivative of the renowned anticancer agent 5-fluorouracil (5-FU), this compound is of considerable interest for its anticipated biological activities, primarily centered around the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and methodologies for evaluating its biological activity. Furthermore, this document elucidates the key signaling pathway associated with its mechanism of action through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Data not readily available, likely soluble in polar organic solvents.
Synthesis and Purification
The synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one can be achieved through a multi-step process starting from the commercially available 5-fluorouracil. The general strategy involves the chlorination of 5-fluorouracil to form a key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a selective substitution reaction with sodium methoxide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [1][4][5]
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil (1 eq) and phosphorus oxychloride (10 eq) is prepared.
N,N-dimethylaniline (1.5 eq) is added dropwise to the stirred mixture.
The reaction mixture is heated to 114 °C and refluxed for 2 hours.
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
The reaction mixture is slowly and carefully poured into a mixture of crushed ice and water.
The aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
A solution of sodium methoxide (1 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.
A solution of 2,4-dichloro-5-fluoropyrimidine (1 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution at 0-5 °C.
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
The solvent is evaporated under reduced pressure.
The residue is dissolved in water and the pH is adjusted to neutral with dilute hydrochloric acid.
The precipitated solid is collected by filtration, washed with cold water, and dried to afford the crude 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Experimental Protocol: Purification
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of fluoropyrimidines.[6]
Stationary Phase: A C18 column (e.g., Spherisorb ODS-2) can be used.[6]
Mobile Phase: A gradient of methanol or acetonitrile in water or a buffer solution (e.g., 0.05 M ammonium phosphate, pH 3.5) can be employed.[6]
Procedure:
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol).
The solution is filtered to remove any particulate matter.
The sample is injected onto the RP-HPLC column.
The product is eluted using the chosen mobile phase gradient.
Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Biological Activity and Mechanism of Action
As an analog of 5-fluorouracil, 5-Fluoro-2-methoxypyrimidin-4(3H)-one is expected to exert its primary biological effect through the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.
Proposed Mechanism of Action
It is hypothesized that 5-Fluoro-2-methoxypyrimidin-4(3H)-one acts as a prodrug that is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and induces cell death in rapidly proliferating cells, such as cancer cells.
Signaling Pathway Diagram: 5-FU Metabolic Activation and TS Inhibition
Caption: Metabolic activation of 5-FU and inhibition of Thymidylate Synthase.
Experimental Protocols: Biological Assays
To evaluate the biological activity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a series of in vitro cell-based assays can be performed.
Cytotoxicity Assay (MTT Assay)[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines.
Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
Harvest the cells and wash with cold PBS.
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Thymidylate Synthase Activity Assay[10]
Objective: To directly measure the inhibitory effect of the compound on thymidylate synthase activity.
Materials: Cell lysate from cancer cells, [³H]-deoxyuridine 5'-monophosphate (dUMP), N⁵,N¹⁰-methylenetetrahydrofolate, activated carbon, liquid scintillation counter.
Procedure:
Prepare cytosolic lysates from untreated and compound-treated cancer cells.
Incubate the cell lysates with [³H]-dUMP and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.
Stop the reaction and remove the unreacted [³H]-dUMP by adding activated carbon.
Measure the radioactivity of the supernatant, which corresponds to the released tritium, using a liquid scintillation counter.
Compare the enzyme activity in treated versus untreated samples to determine the percentage of inhibition.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of the compound.
Conclusion
5-Fluoro-2-methoxypyrimidin-4(3H)-one represents a promising scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and robust protocols for its purification and biological evaluation. The provided diagrams for the synthesis workflow and the proposed mechanism of action offer a clear visual representation of the key processes involved. The methodologies outlined herein will be invaluable to researchers in the fields of medicinal chemistry and oncology, facilitating further investigation into the therapeutic potential of this and related fluoropyrimidine derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of potential off-target effects to fully characterize the drug-like properties of this compound.
An In-depth Technical Guide on 5-Fluoro-2-methoxypyrimidin-4(3H)-one Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of structural anal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of structural analogs and derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. This core scaffold is a key pharmacophore in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in the realm of oncology. This document details synthetic methodologies, presents quantitative biological data, and explores the signaling pathways implicated in the activity of these compounds. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of new pyrimidine-based therapeutics.
Introduction
The fluorinated pyrimidine scaffold is a cornerstone in the development of anticancer agents. The prototypical example, 5-fluorouracil (5-FU), has been a mainstay of chemotherapy for decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TYMS) by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to cytotoxicity.
The core structure of 5-Fluoro-2-methoxypyrimidin-4(3H)-one represents a key variation of the fluoropyrimidine theme. The presence of the 5-fluoro substituent is crucial for the inhibition of TYMS, while modifications at the 2- and 4-positions, as well as at the N3-position, offer opportunities to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. This guide will explore the synthetic strategies employed to generate analogs and derivatives of this core, summarize their biological activities, and provide insights into their molecular mechanisms of action.
Synthetic Strategies
The synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its derivatives typically commences from readily available starting materials. A common strategy involves the construction of the pyrimidine ring followed by functionalization.
General Synthesis of 2,4-Disubstituted-5-fluoropyrimidines
A versatile route to 2,4-disubstituted-5-fluoropyrimidines starts from 5-fluorouracil. The synthesis of 2-butoxy-4-substituted-5-fluoropyrimidines, for instance, provides a representative workflow that can be adapted for the synthesis of 2-methoxy analogs.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (a key intermediate)
Procedure: A mixture of 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (1.1 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.
This dichloro intermediate serves as a versatile precursor for the introduction of various substituents at the 2- and 4-positions through nucleophilic substitution reactions. For example, reaction with sodium methoxide would selectively replace one of the chloro groups with a methoxy group, leading to the 5-fluoro-2-methoxy-4-chloropyrimidine intermediate, which can be further functionalized.
Synthesis of 4-Substituted-5-fluoro-2-methoxypyrimidines
Starting from a 5-fluoro-2-methoxy-4-chloropyrimidine intermediate, a wide array of derivatives can be synthesized by reacting it with various nucleophiles, such as amines, thiols, and alcohols.
Experimental Protocol: General procedure for the synthesis of 2-Butoxy-4-substituted-5-fluoropyrimidines
Materials: 2-Butoxy-4-chloro-5-fluoropyrimidine, appropriate nucleophile (e.g., an amine or thiol), triethylamine (Et₃N), tetrahydrofuran (THF).
Procedure: To a solution of 2-butoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the desired nucleophile (1.1 eq) in THF, triethylamine (1.2 eq) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-butoxy-4-substituted-5-fluoropyrimidine derivative.
This general protocol can be adapted for the synthesis of 2-methoxy analogs by starting with the corresponding 5-fluoro-2-methoxy-4-chloropyrimidine.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives is predominantly evaluated based on their cytotoxic effects against various cancer cell lines. The data presented below is based on studies of structurally related 2-butoxy-4-substituted-5-fluoropyrimidines, which provide valuable insights into the potential SAR of the 2-methoxy series.[1]
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of a series of 2-butoxy-4-substituted-5-fluoropyrimidines against several human cancer cell lines.[1]
Compound
R Group (at C4-position)
A549 (Lung) IC₅₀ (µM)
HL-60 (Leukemia) IC₅₀ (µM)
MCF-7 (Breast) IC₅₀ (µM)
BEL-7402 (Liver) IC₅₀ (µM)
5
-Cl
0.10
1.66
0.59
-
6b
4-Fluorophenylamino
-
-
-
< 1
6d
4-Chlorophenylamino
-
-
9.73
< 1
6e
4-Bromophenylamino
-
8.83
-
< 1
6f
4-Iodophenylamino
-
-
-
< 1
6p
4-Nitrophenylamino
-
-
-
< 1
6s
4-Trifluoromethylphenylamino
-
-
-
< 1
6t
3,4-Dichlorophenylamino
-
-
-
< 1
6u
4-Phenoxyphenylamino
-
-
-
< 1
Note: A hyphen (-) indicates that the data was not reported in the cited literature.
Structure-Activity Relationship (SAR) Analysis
Based on the available data for the 2-butoxy analogs, several key SAR trends can be identified:
Substitution at the 4-position is critical for activity. The parent 2-butoxy-4-chloro-5-fluoropyrimidine (5 ) exhibits potent cytotoxicity, particularly against the A549 lung cancer cell line.[1]
Aromatic amine substituents at the 4-position generally lead to potent activity against the BEL-7402 liver cancer cell line. Many of the anilino-derivatives (e.g., 6b , 6d-f , 6p , 6s-u ) show sub-micromolar IC₅₀ values against this cell line.
Electron-withdrawing groups on the phenylamino ring appear to be well-tolerated and can contribute to potent activity. This is evidenced by the high potency of compounds with fluoro, chloro, bromo, iodo, nitro, and trifluoromethyl substituents.
The nature of the substituent at the 4-position influences the selectivity profile against different cancer cell lines. For example, compound 5 is highly active against A549, while the anilino-derivatives show more pronounced activity against BEL-7402.
These observations suggest that the 4-position of the 5-fluoro-2-methoxypyrimidine core is a key site for modification to optimize potency and selectivity.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for fluoropyrimidine derivatives is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Inhibition of Thymidylate Synthase
The 5-fluoro group is a bioisostere of a hydrogen atom but its electronic properties facilitate the formation of a stable ternary complex between the fluoropyrimidine metabolite (FdUMP), TYMS, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This covalent complex inactivates the enzyme, leading to a depletion of the dTMP pool and subsequent inhibition of DNA replication and repair, ultimately triggering cell death.
Caption: Inhibition of Thymidylate Synthase by 5-Fluoropyrimidine Analogs.
Incorporation into Nucleic Acids
Metabolites of fluoropyrimidines can also be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can interfere with RNA processing and function. Similarly, the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation.
Caption: Incorporation of Fluoropyrimidine Metabolites into RNA and DNA.
Experimental Workflows
The discovery and development of novel 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug Discovery Workflow for 5-Fluoropyrimidine Derivatives.
Conclusion and Future Directions
The 5-Fluoro-2-methoxypyrimidin-4(3H)-one scaffold continues to be a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The structure-activity relationships derived from related series of compounds highlight the importance of the C4-substituent in determining both potency and selectivity.
Future research in this area should focus on several key aspects:
Expansion of the Analog Library: Systematic exploration of a wider range of substituents at the 2-, 3-, and 4-positions is warranted to further delineate the SAR and identify novel compounds with improved therapeutic indices.
Elucidation of Specific Molecular Targets: While inhibition of thymidylate synthase is a primary mechanism, identifying other potential molecular targets (e.g., specific kinases) could open new avenues for therapeutic intervention and explain differential sensitivities across cancer cell lines.
In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to enhance tumor-specific targeting and reduce systemic toxicity.
By addressing these areas, the full therapeutic potential of 5-Fluoro-2-methoxypyrimidin-4(3H)-one analogs and derivatives can be realized, leading to the development of next-generation pyrimidine-based cancer therapies.
The Biological Activity of Fluorinated Pyrimidinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core biological activities of fluorinated pyrimidinones, a class of compounds with significant therapeutic potent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of fluorinated pyrimidinones, a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Introduction to Fluorinated Pyrimidinones
Fluorinated pyrimidinones are heterocyclic organic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into the pyrimidinone scaffold can significantly alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications have led to the development of potent anticancer, antiviral, and antifungal agents. The most well-known example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[1] This guide will delve into the established and emerging biological activities of this important class of molecules.
Mechanisms of Action
The biological effects of fluorinated pyrimidinones are multifaceted, primarily stemming from their ability to interfere with nucleic acid metabolism and function. Upon cellular uptake, these compounds are typically metabolized into active nucleotides that can inhibit key enzymes or be incorporated into DNA and RNA, leading to cytotoxicity.
Inhibition of Thymidylate Synthase
A primary mechanism of action for many fluorinated pyrimidinones, including the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is the inhibition of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication. FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a depletion of thymidine triphosphate (dTTP). This "thymineless death" is a major contributor to the cytotoxic effects of these compounds in rapidly proliferating cancer cells.[1]
Incorporation into DNA and RNA
Fluorinated pyrimidinone metabolites, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[2] The incorporation of FUTP into RNA can disrupt RNA processing and function. The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability.
Other Cellular Targets
Recent research has unveiled additional targets for fluorinated pyrimidinones, expanding their known mechanisms of action. These include:
DNA Topoisomerase I (Top1): Some fluorinated pyrimidines have been shown to act as Top1 poisons, trapping the enzyme-DNA cleavage complex and leading to DNA strand breaks.[3]
tRNA Methyltransferases (e.g., TRMT2A) and Pseudouridylate Synthases (Pus): The incorporation of fluorinated bases into RNA can inhibit the activity of RNA-modifying enzymes, which are crucial for proper RNA function and cellular homeostasis.[2][4]
Kinase Signaling Pathways: Certain fluorinated pyrimidinone derivatives have been developed as inhibitors of various kinases, which are key regulators of cellular processes like proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of various fluorinated pyrimidinone derivatives against different biological targets and cell lines. This data provides a comparative overview of their potency.
Table 1: Anticancer Activity of Fluorinated Pyrimidinones (IC50 Values in µM)
This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyrimidinones.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrimidinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][14]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of thymidylate synthase.
Principle:
The assay spectrophotometrically monitors the conversion of dUMP and N5,N10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF). The oxidation of the cofactor is accompanied by an increase in absorbance at 340 nm.[8][15]
Protocol:
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent (e.g., DTT).
Enzyme and Inhibitor Incubation: Add the purified TS enzyme to the reaction buffer with or without the fluorinated pyrimidinone inhibitor and pre-incubate.
Reaction Initiation: Initiate the reaction by adding the substrates, dUMP and N5,N10-methylenetetrahydrofolate.
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
Data Analysis: The rate of absorbance increase is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.
Topoisomerase I (Top1) DNA Cleavage Assay
This assay is used to identify compounds that act as Top1 poisons by stabilizing the covalent Top1-DNA cleavage complex.
Principle:
The assay utilizes a supercoiled plasmid DNA substrate. Top1 relaxes the supercoiled DNA. Top1 poisons trap the enzyme on the DNA after it has created a single-strand break, preventing re-ligation. This results in an accumulation of nicked DNA, which can be visualized by agarose gel electrophoresis.[7][16]
Protocol:
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Top1 reaction buffer, and the test compound at various concentrations.
Enzyme Addition: Add purified human Top1 enzyme to the reaction mixture.
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
Reaction Termination and Protein Digestion: Stop the reaction by adding SDS and then treat with proteinase K to digest the Top1 enzyme.[7]
Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel.
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of nicked, open-circular DNA compared to the control indicates Top1 poisoning.
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle:
A standardized inoculum of a fungal isolate is exposed to serial dilutions of the antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus after a defined incubation period.[17][18]
Protocol:
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
Drug Dilution: Prepare serial twofold dilutions of the fluorinated pyrimidinone in a 96-well microtiter plate containing RPMI-1640 medium.
Inoculation: Add the fungal inoculum to each well.
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by fluorinated pyrimidinones and a representative experimental workflow.
Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil (5-FU).
Caption: Simplified DNA damage response pathway activated by fluorinated pyrimidinones.
Caption: Experimental workflow for a typical MTT cell viability assay.
Conclusion
Fluorinated pyrimidinones represent a versatile and clinically significant class of compounds with a broad spectrum of biological activities. Their primary mechanisms of action, centered on the disruption of nucleic acid synthesis and function, have been well-established, particularly for anticancer agents like 5-FU. However, ongoing research continues to uncover novel targets and signaling pathways modulated by these compounds, opening new avenues for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of fluorinated pyrimidinones. The continued investigation into their complex biological interactions will undoubtedly lead to the design of more effective and selective drugs for a range of diseases.
In-Depth Technical Guide: Synthesis and Characterization of 2-Methoxy-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-5-fluorouracil, a key intermediate and pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-5-fluorouracil, a key intermediate and prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document details a robust synthesis protocol, summarizes key analytical characterization data, and elucidates its metabolic activation pathway to the active cytotoxic agent. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a variety of solid tumors. However, its clinical utility is often hampered by a narrow therapeutic window and significant off-target toxicity. Prodrug strategies, which aim to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, represent a valuable approach to mitigate these limitations. 2-Methoxy-5-fluorouracil is a prodrug of 5-FU, designed to enhance its therapeutic index. This guide provides a detailed examination of its synthesis and chemical properties.
Synthesis of 2-Methoxy-5-fluorouracil
The synthesis of 2-Methoxy-5-fluorouracil can be achieved through a two-step process involving a condensation reaction followed by a cyclization reaction.[1] This method utilizes readily available starting materials and offers a straightforward route to the desired product.
Synthesis Pathway
Caption: Synthesis pathway of 2-Methoxy-5-fluorouracil.
Experimental Protocol
The following protocol is based on established synthesis methodologies.[1]
Step 1: Condensation Reaction to form Fluoroformyl acetate enol sodium salt
To a suitable reaction vessel, add methyl fluoroacetate and an organic solvent such as toluene.
In a separate vessel, prepare a solution of sodium methoxide in the same organic solvent.
Slowly add the sodium methoxide solution to the methyl fluoroacetate solution while maintaining the temperature and stirring.
Add ethyl formate to the reaction mixture.
Continue stirring until the reaction is complete, which can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
The resulting product, fluoroformyl acetate enol sodium salt, can be used in the next step without further purification.
Step 2: Cyclization Reaction to form 2-Methoxy-5-fluorouracil
To the reaction mixture containing the fluoroformyl acetate enol sodium salt, add O-methylisourea sulfate.
Heat the mixture and stir for a sufficient period to ensure complete cyclization.
Upon completion of the reaction, cool the mixture and isolate the crude 2-Methoxy-5-fluorouracil.
The crude product can be purified by recrystallization from a suitable solvent to yield the final product.
Characterization Data
The structural identity and purity of synthesized 2-Methoxy-5-fluorouracil are confirmed through various analytical techniques.
Property
Value
Molecular Formula
C₅H₅FN₂O₂
Molecular Weight
144.10 g/mol
Appearance
Off-white to white solid
Melting Point
204-208 °C
Solubility
Soluble in DMSO and Methanol
Spectroscopic Data
¹H NMR
Data available, specific shifts depend on solvent.
Data not explicitly found in the provided search results.
Mass Spectrometry (MS)
Data not explicitly found in the provided search results.
Mechanism of Action: Prodrug Activation and 5-FU Signaling
2-Methoxy-5-fluorouracil acts as a prodrug that is metabolized in the body to release the active cytotoxic agent, 5-fluorouracil.[1] The metabolic activation likely involves the enzymatic cleavage of the 2-methoxy group, followed by tautomerization to yield 5-FU.
Metabolic Activation Pathway
Caption: Metabolic activation of 2-Methoxy-5-fluorouracil to 5-FU.
Once converted to 5-FU, the drug exerts its anticancer effects through multiple mechanisms. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.
5-Fluorouracil Signaling Pathway
Caption: Simplified signaling pathway of 5-Fluorouracil.
Conclusion
2-Methoxy-5-fluorouracil serves as a valuable prodrug for the targeted delivery of 5-fluorouracil. The synthetic route presented in this guide is efficient and scalable. The provided characterization data, while requiring supplementation with specific NMR and MS data for the methoxy derivative, confirms the identity of the compound. Understanding the metabolic activation and the downstream signaling pathways of its active metabolite, 5-FU, is crucial for the rational design and development of next-generation fluoropyrimidine-based cancer therapies. Further research to fully characterize 2-Methoxy-5-fluorouracil and to evaluate its pharmacokinetic and efficacy profile in preclinical models is warranted.
A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key building block in medicinal chemistry. The information presented is intended f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key building block in medicinal chemistry. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Physicochemical Data
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-O-Methyl-5-fluorouracil, is a solid, off-white compound.[1] Its key physicochemical parameters have been compiled from various sources and are summarized below. These properties are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
The accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments relevant to the characterization of pyrimidine derivatives like 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADMET properties. The shake-flask method is a standard protocol for its determination.
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).[5]
Procedure:
Prepare a stock solution of the test compound in a suitable solvent.
Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and aqueous buffer (pre-saturated with each other).
Agitate the vial for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
Centrifuge the vials to achieve complete phase separation.[5]
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that significantly impacts a drug's oral bioavailability.[5] The equilibrium solubility assay is a common method for this determination.
Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.[5]
Procedure:
Add an excess of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4).
Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Filter or centrifuge the suspension to separate the undissolved solid.
Withdraw a sample of the clear supernatant.
Determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, LC-MS).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[5]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored using a pH meter. The pKa is determined from the resulting titration curve.[5]
Procedure:
Calibrate the pH meter using standard buffer solutions.[5]
Dissolve a precisely weighed amount of the test compound in a suitable solvent, such as water or a co-solvent system.[5]
Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., NaOH or HCl).
Record the pH after each addition of the titrant, allowing the reading to stabilize.[5]
Continue the titration past the equivalence point.
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Synthesis and Characterization Workflow
The development of novel pyrimidine derivatives follows a structured workflow, from initial synthesis to detailed physicochemical and biological characterization.
Caption: Workflow for Synthesis and Characterization of Pyrimidine Derivatives.
Logical Relationship in Physicochemical Profiling
The core physicochemical properties are interconnected and collectively influence the "drug-likeness" of a compound, often evaluated against criteria like Lipinski's Rule of Five.
Caption: Interrelation of Physicochemical Properties for Drug-Likeness Assessment.
Spectral Analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a molecule of interest for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Caption: Chemical structure of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Spectral Data Summary
The following tables summarize the available spectral data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one. Due to the limited availability of public experimental data, some values are predicted or derived from spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)
Multiplicity
Assignment
~7.8
d
H-6
~3.9
s
OCH₃
~11.5
br s
N-H
Note: Predicted values based on typical chemical shifts for similar structures. The signal for the N-H proton is exchangeable with D₂O.
Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)
Assignment
~160
C-2
~155 (d)
C-4
~140 (d)
C-5
~125 (d)
C-6
~55
OCH₃
Note: Predicted values. The carbons C-4, C-5, and C-6 are expected to show coupling with the adjacent fluorine atom.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100
Medium
N-H stretch
~3000
Medium
C-H stretch (aromatic)
~2950
Weak
C-H stretch (methyl)
~1700
Strong
C=O stretch (keto)
~1650
Strong
C=C stretch
~1250
Strong
C-O stretch (methoxy)
~1100
Strong
C-F stretch
Note: Characteristic absorption bands are based on typical values for the functional groups present.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
m/z
Interpretation
144
[M]⁺ (Molecular Ion)
113
[M - OCH₃]⁺
85
[M - OCH₃ - CO]⁺
Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for pyrimidinone derivatives.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data presented above.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
The chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
The spectrum is acquired on the same instrument.
A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon.
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation:
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]
KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Data Acquisition:
The spectrum is recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.[2]
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Potential Therapeutic Targets of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluoropyrimidine derivative. While direct extensive research on...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluoropyrimidine derivative. While direct extensive research on this specific compound is limited, its structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) suggests that its therapeutic potential likely stems from its role as a prodrug that is metabolized to 5-FU. This guide delineates the potential therapeutic targets of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, focusing on the well-established mechanisms of its presumed active metabolite, 5-fluorouracil. The primary therapeutic target is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This document provides a comprehensive overview of the metabolic activation pathway, the mechanism of target inhibition, and potential avenues for further research.
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a synthetic pyrimidine analogue. Although it is utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including the oral fluoropyrimidine prodrug capecitabine, its intrinsic biological activity and specific therapeutic targets are not well-documented in publicly available literature. Given its chemical structure, it is highly probable that 5-Fluoro-2-methoxypyrimidin-4(3H)-one exerts its biological effects through intracellular conversion to 5-fluorouracil (5-FU). Therefore, this guide will focus on the established therapeutic targets of 5-FU as the putative targets of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
The 5-Fluorouracil Metabolic Pathway: A Presumed Mechanism of Action
The therapeutic activity of 5-FU is dependent on its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] This multi-step enzymatic conversion is a critical determinant of its cytotoxic effects.
Anabolic Activation Cascade
The proposed metabolic activation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one would likely involve its conversion to 5-FU, which then enters the anabolic pathway.
Caption: Presumed metabolic activation pathway of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
The principal mechanism of cytotoxicity for 5-FU, and by extension, its precursors, is the inhibition of thymidylate synthase (TS).[2] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component for DNA replication and repair.
Mechanism of Inhibition
The active metabolite, FdUMP, acts as an irreversible inhibitor of TS. FdUMP, being structurally similar to the natural substrate dUMP, binds to the nucleotide-binding site of TS. This binding facilitates the formation of a stable ternary covalent complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate. The fluorine atom at the C5 position of the pyrimidine ring prevents the catalytic cycle from completing, effectively trapping and inactivating the enzyme. This leads to a depletion of the intracellular dTMP and consequently dTTP pools, a phenomenon often referred to as "thymineless death."
Caption: Mechanism of Thymidylate Synthase inhibition by FdUMP.
Secondary Therapeutic Targets and Mechanisms
Besides the primary mechanism of TS inhibition, the active metabolites of 5-FU can exert cytotoxic effects through their incorporation into RNA and DNA.
RNA Dysfunction: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP) by RNA polymerases. This incorporation can disrupt RNA processing, maturation, and function, leading to errors in protein synthesis and ultimately contributing to cell death.[1]
DNA Damage: FdUTP can be incorporated into DNA by DNA polymerases. The presence of fluoropyrimidine in the DNA strand can lead to DNA fragmentation and instability, triggering apoptosis.
Quantitative Data
Compound
Target
Assay Type
IC50 Value
Cell Line/Organism
Reference
5-Fluorouracil
Thymidylate Synthase
Enzyme Inhibition
~100-300 nM
Purified enzyme
(Presumed from general knowledge)
FdUMP
Thymidylate Synthase
Enzyme Inhibition
~1-10 nM
Purified enzyme
(Presumed from general knowledge)
Experimental Protocols
To evaluate the therapeutic potential of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of 5-Fluoro-2-methoxypyrimidin-4(3H)-one on various cancer cell lines.
Methodology:
Cell Culture: Culture selected cancer cell lines (e.g., colorectal, breast, pancreatic) in appropriate media and conditions.
Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (and 5-FU as a positive control) for 48-72 hours.
Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the percentage of viable cells.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for in vitro cytotoxicity assay.
Thymidylate Synthase (TS) Enzyme Inhibition Assay
Objective: To determine if 5-Fluoro-2-methoxypyrimidin-4(3H)-one or its metabolites directly inhibit TS activity.
Methodology:
Enzyme and Substrates: Use purified recombinant human TS, dUMP, and 5,10-methylenetetrahydrofolate.
Inhibitor Preparation: Prepare various concentrations of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and FdUMP (as a positive control).
Enzymatic Reaction: Initiate the reaction by adding the enzyme to a mixture containing the substrates and the inhibitor.
Detection: Measure the rate of dTMP formation. This can be done spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH in a coupled reaction with dihydrofolate reductase.
Data Analysis: Calculate the IC50 value for the inhibition of TS activity.
Future Directions and Conclusion
The therapeutic potential of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is intrinsically linked to its presumed conversion to 5-fluorouracil. Future research should focus on elucidating the specific metabolic pathway of this conversion, identifying the enzymes involved, and quantifying the efficiency of this process in various cancer models. Direct biological evaluation of the parent compound is also warranted to determine if it possesses any unique therapeutic targets or mechanisms of action independent of its conversion to 5-FU. A thorough understanding of its pharmacokinetics and pharmacodynamics will be crucial for its potential development as a therapeutic agent.
In-Vitro Evaluation of Novel 5-Fluoropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in-vitro evaluation of novel 5-fluoropyrimidine derivatives, a class of compounds with signifi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro evaluation of novel 5-fluoropyrimidine derivatives, a class of compounds with significant potential in anticancer drug development. This document details the core experimental protocols, presents a framework for data interpretation, and visualizes key biological pathways and experimental workflows.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor and by its incorporation into RNA and DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[1] However, its clinical efficacy is often limited by drug resistance and significant side effects.[1] The development of novel 5-fluoropyrimidine derivatives aims to overcome these limitations by improving target specificity, enhancing cytotoxic effects, and reducing toxicity to normal tissues. This guide outlines the essential in-vitro assays and methodologies for the preclinical evaluation of these novel therapeutic candidates.
Data Presentation: Comparative Cytotoxicity
A critical initial step in evaluating novel 5-fluoropyrimidine derivatives is to determine their cytotoxic potential against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%. The following tables provide a template for presenting such data, comparing novel derivatives to the parent compound, 5-Fluorouracil.
Table 1: IC50 Values (µM) of Novel 5-Fluoropyrimidine Derivatives against Various Cancer Cell Lines
Compound
HCT-116 (Colon)
MCF-7 (Breast)
A549 (Lung)
HepG2 (Liver)
5-Fluorouracil
[Insert Value]
[Insert Value]
[Insert Value]
[Insert Value]
Derivative 1
[Insert Value]
[Insert Value]
[Insert Value]
[Insert Value]
Derivative 2
[Insert Value]
[Insert Value]
[Insert Value]
[Insert Value]
Derivative 3
[Insert Value]
[Insert Value]
[Insert Value]
[Insert Value]
Data to be populated from specific experimental findings.
Table 2: Apoptosis Induction by Novel 5-Fluoropyrimidine Derivatives
Compound (at IC50)
Cell Line
% Early Apoptosis
% Late Apoptosis
% Total Apoptosis
Control
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
5-Fluorouracil
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
Derivative 1
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
Derivative 2
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
Data to be populated from specific experimental findings.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Novel 5-Fluoropyrimidine Derivatives
Compound (at IC50)
Cell Line
% G0/G1 Phase
% S Phase
% G2/M Phase
Control
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
5-Fluorouracil
HCT-116
[Insert Value]
[Insert Value]
[InsertValue]
Derivative 1
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
Derivative 2
HCT-116
[Insert Value]
[Insert Value]
[Insert Value]
Data to be populated from specific experimental findings.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible in-vitro evaluation of novel compounds. The following sections provide step-by-step methodologies for the most critical assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
Cancer cell lines
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
Novel 5-fluoropyrimidine derivatives and 5-Fluorouracil
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control. Incubate the plates for 48 to 72 hours.[2]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[2]
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[2]
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[2] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
Cancer cell lines
6-well plates
Novel 5-fluoropyrimidine derivatives
Cold 70% ethanol
PBS
RNase A solution
Propidium Iodide (PI) staining solution
Flow cytometer
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend the pellet in a solution containing RNase A to degrade RNA. Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 5-fluoropyrimidines and a typical experimental workflow for their in-vitro evaluation.
Caption: Core mechanism of action of 5-Fluorouracil.
Caption: General experimental workflow for in-vitro screening.
Caption: Logical relationships in in-vitro screening outcomes.
Conclusion
The in-vitro evaluation of novel 5-fluoropyrimidine derivatives is a critical, multi-faceted process that provides essential data for advancing promising anticancer candidates. By employing standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate robust and comparable data. The integration of this data with an understanding of the underlying signaling pathways allows for the rational selection of lead compounds for further preclinical and clinical development. The methodologies and frameworks presented in this guide are intended to support the systematic and rigorous evaluation of the next generation of 5-fluoropyrimidine-based cancer therapeutics.
The Synthesis and Biological Significance of Novel Pyrimidine-Based Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to the building blocks of DNA and RNA and serving as a vers...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to the building blocks of DNA and RNA and serving as a versatile core for a wide array of therapeutic agents.[1] The inherent biological significance and synthetic tractability of the pyrimidine nucleus have driven extensive research, leading to the discovery of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrimidine-based compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Diverse Biological Activities of Pyrimidine Derivatives
Pyrimidine-based compounds exhibit a broad spectrum of pharmacological effects, primarily attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with various enzymes and receptors.[5] This has led to their development as inhibitors of key cellular processes, particularly in the context of cancer and infectious diseases.
Anticancer Activity
A significant focus of pyrimidine research has been in oncology. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1] A primary mechanism of action is the inhibition of protein kinases, which are crucial for tumor growth and progression.[5]
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50/EC50 µM)
Pyrimidine derivatives have also demonstrated significant potential in combating infectious diseases.[2][4] Their mechanisms often involve the disruption of microbial metabolic pathways or the inhibition of essential enzymes.
Table 2: In Vitro Antimicrobial and Antifungal Activity of Pyrimidine Derivatives (MIC µg/mL)
The anti-inflammatory properties of pyrimidine compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1][2]
Table 3: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
Key Signaling Pathways Targeted by Pyrimidine Derivatives
Many pyrimidine-based inhibitors exert their anticancer effects by targeting specific protein kinases within critical signaling pathways that regulate cell growth, proliferation, and survival.
One of the most well-established targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Overactivation of the EGFR signaling pathway is a common driver of tumor growth. Pyrimidine derivatives have been designed to act as ATP-mimicking inhibitors, blocking the kinase activity of EGFR and thereby halting downstream signaling.[2]
Caption: EGFR signaling pathway and its inhibition by pyrimidine-based compounds.
Aurora kinases (AURK) and Polo-like kinases (PLK) are also key targets for pyrimidine-based anticancer agents.[11] These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: General workflow for the synthesis and biological evaluation of novel pyrimidine compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide methodologies for key experiments.
General Procedure for the Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a widely used one-pot, three-component synthesis for dihydropyrimidines.[12]
Materials:
Aldehyde (1 mmol)
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
Urea or thiourea (1.5 mmol)
Catalyst (e.g., CuCl₂·2H₂O (0.25 mmol) with a few drops of concentrated HCl)[12]
Solvent (e.g., ethanol or solvent-free conditions)[12]
Procedure:
Classical Approach (with solvent): A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.[12] Ethanol is added as the solvent, and the mixture is refluxed at 60°C for approximately 3 hours.[12]
Grindstone Method (solvent-free): A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature.[12]
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, if a solvent was used, the reaction mixture is cooled, and the product is isolated by filtration. For the solvent-free method, the reaction mixture is washed with water, and the solid product is collected by filtration.[12] The crude product is then purified by recrystallization from ethanol.[12]
General Procedure for Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine
This method allows for the introduction of various functional groups at the 2-position of the pyrimidine ring.[13]
Materials:
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
Substituted aniline, thiophenol, or phenol (1.1 eq)
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13]
Concentrate the organic layer under reduced pressure.[13]
Purify the crude product by column chromatography on silica gel.[13]
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[14]
Materials:
Cancer cell lines (e.g., MCF-7, HepG2, A549)
96-well plates
MTT solution (5 mg/mL in PBS)
DMSO
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[14]
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[14]
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
The pyrimidine scaffold remains a highly privileged structure in the discovery and development of new therapeutic agents.[1] Its versatility allows for the synthesis of diverse libraries of compounds with a wide range of biological activities.[2][3] The continued exploration of novel synthetic methodologies, coupled with detailed biological evaluation and a deeper understanding of the underlying mechanisms of action, will undoubtedly lead to the identification of new and improved pyrimidine-based drugs for the treatment of various diseases. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this important field of medicinal chemistry.
Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one from starting materials
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key intermediate in the preparatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key intermediate in the preparation of various pharmaceutical compounds. The described method follows a two-step synthetic sequence commencing with the condensation of methyl fluoroacetate and ethyl formate, followed by a cyclization reaction with O-methylisourea sulfate. This route offers a reliable and scalable method for the production of high-purity 5-Fluoro-2-methoxypyrimidin-4(3H)-one. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-methoxy-5-fluorouracil, is a crucial building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the pyrimidine ring allows for diverse functionalization, making it a versatile intermediate for drug discovery and development. This document outlines a robust synthetic procedure for its preparation from readily available starting materials.
Overall Reaction Scheme
Caption: Overall synthetic workflow.
Data Presentation
Table 1: Summary of Starting Materials and Products
Compound Name
Starting Material / Product
Molecular Formula
Molecular Weight ( g/mol )
Methyl Fluoroacetate
Starting Material
C₃H₅FO₂
92.07
Ethyl Formate
Starting Material
C₃H₆O₂
74.08
Sodium Methoxide
Reagent
CH₃NaO
54.02
O-Methylisourea Sulfate
Reagent
C₄H₁₂N₄O₆S
236.23
5-Fluoro-2-methoxypyrimidin-4(3H)-one
Product
C₅H₅FN₂O₂
144.11
Table 2: Summary of Reaction Conditions and Yields
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Condensation
Sodium Methoxide
Toluene
Reflux
Not specified
High (intermediate not isolated)
2
Cyclization
O-Methylisourea Sulfate
Not specified
Not specified
Not specified
Not specified
Note: Specific yields for each step are not detailed in the provided search results, but the overall process is described as a viable synthetic route.
Experimental Protocols
Starting Material Preparation
Preparation of Methyl Fluoroacetate:
Methyl fluoroacetate can be prepared by the reaction of potassium fluoride with methyl chloroacetate in a suitable solvent such as dimethylformamide (DMF) with a catalyst like tetramethylammonium chloride. The reaction is typically heated, and the product can be isolated by distillation.[1]
Preparation of O-Methylisourea Sulfate:
O-methylisourea sulfate can be synthesized by the reaction of urea with dimethyl sulfate in the presence of sulfuric acid and water. The product can be crystallized from methanol.[2]
Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
This synthesis is performed in two main steps:
Step 1: Condensation to form Fluoroformyl Acetate Enol Sodium Salt
To a solution of sodium methoxide in toluene, add methyl fluoroacetate.
Add ethyl formate to the mixture.
The condensation reaction proceeds to form the fluoroformyl acetate enol sodium salt intermediate. This intermediate is typically not isolated and is used directly in the next step.[3]
Step 2: Cyclization to form 5-Fluoro-2-methoxypyrimidin-4(3H)-one
The fluoroformyl acetate enol sodium salt mixture from Step 1 is reacted with O-methylisourea sulfate.
The cyclization reaction occurs to yield 2-methoxy-5-fluorouracil (5-Fluoro-2-methoxypyrimidin-4(3H)-one).[3]
The product can be isolated and purified using standard techniques such as filtration and recrystallization.
A patent describing this process indicates that this two-step synthesis is utilized by many enterprises due to its use of relatively inexpensive and readily available raw materials and mild reaction conditions.[3]
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Conclusion
The described protocol provides a clear and efficient pathway for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. By utilizing readily accessible starting materials and straightforward reaction conditions, this method is suitable for laboratory-scale synthesis and has the potential for scale-up in an industrial setting. The resulting product is a valuable intermediate for the development of novel therapeutic agents.
Application Notes and Protocols for the Quantification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Introduction 5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. As a structural analog of the widely used anticancer drug 5-Fluorouracil (5-FU), accurate and sensitive quantification of this co...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. As a structural analog of the widely used anticancer drug 5-Fluorouracil (5-FU), accurate and sensitive quantification of this compound is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the quantification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in various matrices. The methodologies described are based on established analytical techniques for the closely related compound 5-Fluorouracil and can be adapted and validated for the specific analyte. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the separation and quantification of small molecules.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of compounds that possess a UV chromophore.
Experimental Protocol
1. Sample Preparation (from Plasma)
To 300 µL of plasma, add 30 µL of an appropriate internal standard (e.g., 1,3-¹⁵N₂-5-FU for LC-MS/MS, or a structurally similar compound for HPLC-UV).
Deproteinize the sample by centrifugation over a Microcon YM-30 filter.[1]
To 70 µL of the deproteinized sample, add 2 µL of 25% (w/v) formic acid.[1]
Inject 50 µL of the final solution into the HPLC system.[1]
2. Chromatographic Conditions
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm).[2]
Mobile Phase: An isocratic mobile phase of 100% aqueous solution can be used.[2] Alternatively, a gradient of acetonitrile and an aqueous buffer like ammonium acetate can be employed.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex biological matrices.
Experimental Protocol
1. Sample Preparation (from Plasma)
Add an internal standard solution (e.g., 5-bromouracil) to 0.1 mL of human plasma.[2]
Perform a serial extraction with an organic solvent.[2]
After mixing and centrifugation, evaporate the solvent to dryness.[2]
Reconstitute the residue in a suitable solvent for injection.[2]
Alternatively, for cell culture media, direct injection may be possible for some analytes, while others may require solid-phase extraction (SPE).[4]
GC-MS is another powerful technique for the quantification of volatile or derivatized compounds. For non-volatile compounds like 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a derivatization step is necessary.
Experimental Protocol
1. Sample Preparation and Derivatization
Extract the analyte from the plasma sample. A novel procedure involving heating the plasma, washing with ether, and then extracting the drug can be employed to remove interfering components.[7]
Derivatize the extracted analyte to increase its volatility. Methylation using trimethylanilinium hydroxide is a common method for related compounds.[7]
2. GC-MS Conditions
Gas Chromatograph: Coupled to a mass spectrometer.
Column: A suitable capillary column for the separation of the derivatized analyte.
Carrier Gas: Helium.
Injection Mode: Splitless.
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
The analytical methods presented provide a comprehensive guide for the quantification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. While the protocols are based on the analysis of the closely related compound 5-Fluorouracil, they serve as an excellent starting point for method development and validation for the target analyte. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis, HPLC-UV offers a robust and cost-effective solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. GC-MS can also be a viable option, particularly when high-resolution separation is required, although it necessitates a derivatization step. Proper method validation according to regulatory guidelines is essential before applying these methods to routine analysis.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the anticancer drug 5-Fluorouracil (5-FU) in biological samples. The protocol is applicable to various matrices, including plasma, serum, and tissue homogenates, making it a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The method utilizes a simple and rapid sample preparation procedure, followed by chromatographic separation on a C18 column and detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method has been validated following regulatory guidelines and has demonstrated excellent linearity, accuracy, precision, and recovery.
Introduction
5-Fluorouracil (5-FU) is a pyrimidine analog and a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers.[1] Its mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. Due to a narrow therapeutic index and significant inter-individual variability in its metabolism, therapeutic drug monitoring of 5-FU is crucial to optimize efficacy while minimizing toxicity.[2] UPLC-MS/MS has emerged as the preferred analytical technique for 5-FU quantification due to its high sensitivity, specificity, and speed.[3][4] This application note provides a detailed protocol for the analysis of 5-FU in biological samples, catering to the needs of researchers, scientists, and drug development professionals. Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte and experience the same matrix effects, leading to the most accurate results.[5]
Experimental
Materials and Reagents
5-Fluorouracil (Reference Standard)
5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard, ISTD)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Ethyl Acetate (HPLC grade)
Formic Acid (LC-MS grade)
Ammonium Acetate (LC-MS grade)
Ultrapure Water
Human Plasma (or other relevant biological matrix)
Sample Preparation: Liquid-Liquid Extraction
This protocol is optimized for plasma samples but can be adapted for other matrices.
Spiking: To 50 µL of the biological sample (plasma, serum, or tissue homogenate), add 5 µL of the internal standard working solution (e.g., 10 µg/mL 5-Fluorouracil-¹³C,¹⁵N₂ in methanol).
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
Vortexing: Vortex the sample again for 30 seconds to facilitate the extraction of the analyte into the organic phase.
Centrifugation: Centrifuge the sample at 16,100 x g for 2 minutes to separate the organic and aqueous layers.
Supernatant Transfer: Carefully transfer a 400 µL aliquot of the upper organic layer to a clean microcentrifuge tube.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 75 µL of 0.1% formic acid in water.
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
Alternative Sample Preparation Methods:
Protein Precipitation: For a simpler, high-throughput approach, protein precipitation can be employed. This typically involves adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortexing, centrifuging to pellet the precipitated proteins, and injecting the supernatant.[6]
Solid-Phase Extraction (SPE): SPE offers a more rigorous cleanup and can be beneficial for complex matrices. Anion-exchange cartridges can be used to retain 5-FU, which is then eluted with an appropriate solvent mixture.[3]
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer: Waters Xevo TQD Tandem Quadrupole Mass Spectrometer or equivalent
Caption: MRM transitions for 5-FU and its internal standard.
Conclusion
The UPLC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of 5-Fluorouracil in biological samples. Its high sensitivity, specificity, and speed make it well-suited for a variety of research and development applications, including pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, providing confidence in the data generated.
Application Notes and Protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a versatile building block in medicinal chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a versatile building block in medicinal chemistry. The focus is on its application as a key intermediate in the synthesis of bioactive molecules, particularly in the development of the potassium-competitive acid blocker (P-CAB), Tegoprazan. Detailed experimental protocols for key transformations and relevant biological data are presented to facilitate its use in drug discovery and development.
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative that serves as a valuable scaffold in the synthesis of a variety of biologically active compounds. The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final drug molecule. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the synthesis of targeted therapies. Pyrimidine derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Application in the Synthesis of Tegoprazan
A significant application of a close derivative of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is in the synthesis of Tegoprazan, a potent and selective potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] The key intermediate, 5-Fluoro-2-methoxypyrimidin-4-amine, is synthesized from 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Tegoprazan functions by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby controlling gastric acid secretion.[1][2] This mechanism offers a rapid onset of action and prolonged pH control.[1]
Biological Activity of Tegoprazan
The following table summarizes the in vitro inhibitory activity of Tegoprazan against H+/K+-ATPase from different species.
Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
This protocol describes the chlorination of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a crucial step to activate the 4-position for subsequent amination.
Materials:
5-Fluoro-2-methoxypyrimidin-4(3H)-one
Phosphorus oxychloride (POCl₃)
N,N-Dimethylaniline
Toluene
Ice bath
Sodium bicarbonate solution (saturated)
Brine
Anhydrous sodium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, suspend 5-Fluoro-2-methoxypyrimidin-4(3H)-one (1.0 eq) in toluene.
Add N,N-dimethylaniline (1.2 eq) to the suspension.
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq).
After the addition is complete, heat the reaction mixture to reflux and stir for 3-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with toluene.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-2-methoxypyrimidine, which can be used in the next step without further purification.
Application Notes and Protocols: 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative that serves as a valuable and versatile building block in the synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative that serves as a valuable and versatile building block in the synthesis of a wide range of complex molecules. The presence of the fluorine atom at the 5-position, a methoxy group at the 2-position, and the reactive pyrimidinone core provides multiple sites for chemical modification. This allows for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry, particularly in the development of novel antiviral and anticancer agents. The fluoropyrimidine motif is a well-established pharmacophore, known to interfere with nucleotide metabolism, making its derivatives promising candidates for drugs targeting rapidly proliferating cells and viral replication.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in the synthesis of more complex chemical entities.
Key Synthetic Transformations
5-Fluoro-2-methoxypyrimidin-4(3H)-one can undergo several key transformations to build molecular complexity. These include, but are not limited to:
N-Alkylation: The nitrogen atoms of the pyrimidine ring can be alkylated to introduce various substituents.
Chlorination followed by Nucleophilic Substitution: The oxygen at the 4-position can be replaced by a chlorine atom, which can then be substituted by a variety of nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: Following conversion of the pyrimidinone to a halopyrimidine, the halogen can be utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Application in the Synthesis of Bioactive Molecules
The pyrimidine core is a central feature in numerous therapeutic agents. Derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one are of particular interest in the development of:
Antiviral Agents: Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. By glycosylating the pyrimidine nitrogen, novel nucleoside analogs can be synthesized that may act as inhibitors of viral polymerases or be incorporated into viral DNA or RNA, leading to chain termination.[3][4]
Anticancer Agents: The 5-fluorouracil (5-FU) scaffold is a well-known anticancer agent that inhibits thymidylate synthase, a critical enzyme in DNA synthesis and repair.[2] 5-Fluoro-2-methoxypyrimidin-4(3H)-one serves as a precursor to molecules that can be metabolized to 5-FU or act as novel kinase inhibitors.
Kinase Inhibitors: The pyrimidine structure is a common scaffold in kinase inhibitors. By functionalizing the pyrimidine ring through cross-coupling reactions, libraries of compounds can be generated for screening against various kinases involved in cancer cell signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine
This protocol describes a two-step synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine, a key intermediate for further functionalization, starting from 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The procedure is adapted from a patented method for a similar substrate.[5]
Step 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
Protocol for N-methylation of Pyrimidinone Derivatives: A Detailed Guide for Researchers
For Immediate Release This application note provides detailed protocols for the N-methylation of pyrimidinone derivatives, a critical modification in the development of therapeutic agents. The protocols outlined below ar...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This application note provides detailed protocols for the N-methylation of pyrimidinone derivatives, a critical modification in the development of therapeutic agents. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comparative data to guide synthetic strategies.
Pyrimidinone scaffolds are central to a variety of biologically active molecules, and their N-methylation can significantly impact pharmacological properties such as potency, selectivity, and metabolic stability. This document details common methylation strategies, including direct methylation with methyl iodide and selective N-methylation techniques, providing quantitative data on reaction conditions and yields.
Introduction to N-methylation of Pyrimidinones
The pyrimidinone ring system is a common feature in a wide range of compounds with therapeutic potential, including antiviral and anticancer agents. The nitrogen atoms within the pyrimidinone core are key sites for chemical modification. N-methylation, in particular, can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.
A significant challenge in the methylation of pyrimidinones is achieving regioselectivity, as the presence of multiple nitrogen and oxygen atoms can lead to the formation of a mixture of N- and O-methylated products. The choice of methylating agent, base, and solvent system is crucial in directing the reaction towards the desired N-methylated isomer.
Experimental Protocols
This section provides detailed experimental procedures for the N-methylation of pyrimidinone derivatives.
Protocol 1: General Procedure for N-methylation using Methyl Iodide
This protocol describes a general method for the N-methylation of a pyrimidinone derivative using methyl iodide. It should be noted that this method may result in a mixture of N- and O-methylated products.
Materials:
Pyrimidinone derivative
Methyl iodide (MeI)
Potassium carbonate (K₂CO₃)
Acetone, anhydrous
Dichloromethane (DCM)
Methanol (MeOH)
Silica gel for column chromatography
Ethyl acetate
Hexanes
Procedure:
To a solution of the pyrimidinone derivative (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (2.0 mmol).
Stir the suspension at room temperature for 15 minutes.
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired N-methylated pyrimidinone.
Protocol 2: Selective N1-methylation of Uracil Derivatives
This protocol is adapted for the selective N1-methylation of uracil derivatives, a common pyrimidinone scaffold.
Materials:
Uracil derivative
Methyl iodide (MeI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a stirred solution of the N3-substituted uracil derivative (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
Stir the mixture at room temperature for 30 minutes.
Add methyl iodide (1.2 mmol) and continue stirring at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the N1-methylated product.
Protocol 3: N,N'-Dimethylation of Barbituric Acid
This protocol describes the synthesis of 1,3-dimethylbarbituric acid from barbituric acid.
Materials:
Barbituric acid
Dimethyl sulfate
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Procedure:
In a reaction vessel, dissolve barbituric acid (1.0 mol) in a solution of sodium hydroxide (2.0 mol) in water.
Cool the solution in an ice bath and add dimethyl sulfate (2.2 mol) dropwise while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.
Cool the mixture in an ice bath to precipitate the product.
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 1,3-dimethylbarbituric acid.[1][2]
Data Presentation
The following tables summarize quantitative data for various N-methylation reactions of pyrimidinone derivatives.
Note: Yields are highly substrate-dependent and the provided values are indicative.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for N-methylation
The following diagram illustrates a general workflow for the N-methylation of a pyrimidinone derivative, followed by purification and characterization.
General workflow for N-methylation.
EGFR Signaling Pathway and Pyrimidinone-based Inhibitors
Pyrimidinone derivatives have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are key players in cancer cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway and the point of intervention for pyrimidinone-based inhibitors.
EGFR signaling and pyrimidinone inhibition.
Conclusion
The N-methylation of pyrimidinone derivatives is a versatile strategy for modulating the biological activity of these important scaffolds. The choice of methylation protocol depends on the specific substrate and the desired regioselectivity. The methods presented here provide a foundation for researchers to develop and optimize the synthesis of novel N-methylated pyrimidinone derivatives for applications in drug discovery and development. Further investigation into the structure-activity relationships of these compounds as kinase inhibitors, particularly in the context of the EGFR signaling pathway, holds significant promise for the development of new targeted cancer therapies.[5][6][7][8]
Application Notes and Protocols for the Fluorination of Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals Introduction Fluorinated pyrimidines are a cornerstone in medicinal chemistry and drug development, owing to the unique properties imparted by the fluorine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines are a cornerstone in medicinal chemistry and drug development, owing to the unique properties imparted by the fluorine atom. The high electronegativity, small size, and strong carbon-fluorine bond can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed experimental procedures for three key methods of pyrimidine ring fluorination: Electrophilic Fluorination using Selectfluor, Direct C-H Fluorination with Silver(II) Fluoride, and Nucleophilic Aromatic Substitution on Dichloropyrimidines.
Method 1: Electrophilic Fluorination using Selectfluor™
Electrophilic fluorination is a widely used method for introducing fluorine onto electron-rich pyrimidine rings. Selectfluor™ (F-TEDA-BF₄) is a user-friendly and effective electrophilic fluorinating agent. This protocol details the fluorination of a substituted uracil derivative.
Protocol 1: Synthesis of 5-Fluorouracil from Uracil using Selectfluor™
Inert atmosphere setup (e.g., nitrogen or argon line)
Standard glassware for workup and purification (e.g., rotary evaporator, chromatography columns)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add uracil (1.0 equivalent).
Add anhydrous acetonitrile to dissolve the uracil.
In a separate flask, dissolve Selectfluor™ (1.1 equivalents) in a mixture of anhydrous acetonitrile and anhydrous methanol.
Slowly add the Selectfluor™ solution to the stirred solution of uracil at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the crude product by flash column chromatography on silica gel to obtain 5-fluorouracil.
Quantitative Data for Electrophilic Fluorination
Substrate
Fluorinating Agent
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
Uracil
Selectfluor™
CH₃CN/MeOH
RT
12-24
~63
1,2-Dihydropyridines
Selectfluor™
CH₃CN
0 to RT
0.2
94-96
2-Aminopyridines
Selectfluor™
H₂O/CHCl₃
RT
1-4
75-95
Method 2: Direct C-H Fluorination with Silver(II) Fluoride (AgF₂)
Direct C-H fluorination offers a powerful strategy for late-stage functionalization, avoiding the need for pre-functionalized substrates. Silver(II) fluoride has emerged as an effective reagent for the site-selective fluorination of pyridines and diazines at the position adjacent to a nitrogen atom.
Protocol 2: Site-Selective C-H Fluorination of a Substituted Pyrimidine
Materials:
Substituted Pyrimidine (e.g., 2-phenylpyrimidine)
Silver(II) Fluoride (AgF₂)
Anhydrous Acetonitrile (MeCN)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen line)
Standard glassware for workup and purification
Procedure:
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted pyrimidine (1.0 equivalent).
Add anhydrous acetonitrile via syringe.
With vigorous stirring, add AgF₂ (3.0 equivalents) in one portion. Caution: AgF₂ is a strong oxidizing agent and should be handled with care.
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing with ethyl acetate.
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Direct C-H Fluorination with AgF₂
Substrate
Reagent
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
2-Phenylpyridine
AgF₂
MeCN
23
1.5
98
2-Methylpyrimidine
AgF₂
MeCN
RT
1
High
2,3-Dimethylpyrazine
AgF₂
MeCN
RT
1
High
Method 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic aromatic substitution is a common method for introducing a fluorine atom by displacing a suitable leaving group, such as a chlorine atom, on an activated pyrimidine ring. Anhydrous potassium fluoride (KF) is a cost-effective fluorine source.
Protocol 3: Synthesis of 2,4-Difluoropyrimidine from 2,4-Dichloropyrimidine
Materials:
2,4-Dichloropyrimidine
Anhydrous Potassium Fluoride (KF, spray-dried)
Phase-Transfer Catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
To a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).
Add the anhydrous solvent, followed by 2,4-dichloropyrimidine (1.0 equivalent).
Heat the stirred reaction mixture to 120-150 °C.
Monitor the reaction by gas chromatography (GC) or LC-MS. The reaction may take several hours to reach completion.
Once the reaction is complete, cool the mixture to room temperature.
Carefully pour the reaction mixture into ice-water.
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by distillation or column chromatography to yield 2,4-difluoropyrimidine.
Quantitative Data for Nucleophilic Fluorination
Substrate
Fluorine Source
Catalyst/Additive
Solvent
Temperature (°C)
Yield (%)
Reference
2,4-Dichloropyrimidine
KF
18-crown-6
Sulfolane
150
Good
General Knowledge
Activated Aryl Chlorides
KF
Quaternary Ammonium Salts
Solid-state (mechanochemical)
RT
High
Aryl Halides
CsF
Palladium/phosphine ligand
Toluene
120
50-80
Visualizations
Caption: General experimental workflow for pyrimidine fluorination.
Application
Application Note: A Robust HPLC Method for the Analysis of Fluorinated Heterocyclic Compounds
Abstract This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fluorinated heterocyclic compounds. These...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fluorinated heterocyclic compounds. These compounds are of significant interest in pharmaceutical and agrochemical research due to their unique physicochemical properties. This document provides a comprehensive protocol, including stationary phase selection, mobile phase optimization, and sample preparation, tailored for researchers, scientists, and drug development professionals. The method demonstrates excellent resolution, peak symmetry, and reproducibility, making it suitable for routine analysis and quality control.
Introduction
Fluorinated heterocyclic compounds represent a rapidly growing class of molecules in drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, the unique electronic properties of fluorine can also present challenges for chromatographic separation. Traditional reversed-phase C18 columns may not always provide adequate selectivity for closely related fluorinated isomers or analogues.
This application note describes the development of a reliable HPLC method that addresses these challenges by leveraging the unique selectivity of a pentafluorophenyl (PFP) stationary phase. PFP phases offer multiple retention mechanisms beyond simple hydrophobic interactions, including dipole-dipole, π-π, and charge transfer interactions, which are particularly effective for separating aromatic and halogenated compounds.[1][2]
Experimental
Instrumentation
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
Column: Phenomenex Kinetex® 5 µm F5 (PFP) 150 x 4.6 mm or equivalent.
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.
Reagents and Materials
Acetonitrile (ACN): HPLC grade or higher.
Methanol (MeOH): HPLC grade or higher.
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
Formic Acid (FA): LC-MS grade, 99% or higher.
Ammonium Acetate: LC-MS grade, 99% or higher.
Fluorinated Heterocyclic Standards: Reference standards of the compounds of interest.
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation. The following diagram illustrates the workflow employed in this study.
Caption: HPLC Method Development Workflow.
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each fluorinated heterocyclic reference standard and dissolve in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 50:50 ACN:Water).
Sample Preparation:
For drug product formulations, dissolve a quantity of the product equivalent to 10 mg of the active pharmaceutical ingredient (API) in 100 mL of methanol.
For biological matrices, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
Filtration: Filter all prepared solutions through a 0.22 µm syringe filter before injection into the HPLC system to prevent column clogging.[3][4]
Protocol 2: HPLC Method Parameters
Stationary Phase: Phenomenex Kinetex® 5 µm F5 (PFP), 150 x 4.6 mm.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution Program:
Time (min)
% Solvent B
0.0
30
15.0
80
15.1
30
20.0
30
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 10 µL.
Detection: DAD at 254 nm (or the λmax of the target analytes).
Results and Discussion
Stationary Phase Selection
Initial screening was performed on both a traditional C18 column and a PFP column. The PFP column provided significantly better selectivity and resolution for the target fluorinated heterocyclic compounds. This is attributed to the multiple interaction mechanisms offered by the PFP phase, which are more effective at differentiating between structurally similar fluorinated molecules.[5][6]
Mobile Phase Optimization
Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided sharper peaks and better resolution for the compounds of interest. The addition of 0.1% formic acid to both the aqueous and organic phases helped to control the ionization state of the heterocyclic compounds, leading to improved peak shape and reproducibility.
Data Summary
The optimized method was used to separate a mixture of three model fluorinated heterocyclic compounds. The retention times, peak asymmetry, and resolution are summarized in the table below.
Compound
Retention Time (min)
Asymmetry (USP)
Resolution (USP)
2-Fluoro-4-methylpyridine
5.8
1.1
-
5-Fluoro-2-phenylpyrimidine
8.2
1.2
4.5
3-Fluoro-6-(trifluoromethyl)isoquinoline
10.5
1.1
3.8
Logical Relationship of Separation Parameters
The interplay between different chromatographic parameters is crucial for achieving the desired separation. The following diagram illustrates the logical relationships in optimizing the HPLC method.
Caption: Inter-dependencies of HPLC Parameters.
Conclusion
The developed HPLC method using a pentafluorophenyl stationary phase and a gradient elution with acetonitrile and water containing 0.1% formic acid is highly effective for the separation and analysis of fluorinated heterocyclic compounds. The method is robust, reproducible, and provides excellent chromatographic performance. This application note provides a detailed protocol that can be readily adopted or adapted by researchers in the pharmaceutical and related industries for the routine analysis of this important class of molecules.
Application of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. While extensive documentation directly detailing its use as a pri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. While extensive documentation directly detailing its use as a primary starting material for the synthesis of commercially significant prodrugs is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of 5-fluorouracil (5-FU) prodrugs suggests its potential as a valuable synthon in medicinal chemistry. This document provides an overview of the potential applications of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in prodrug synthesis, alongside detailed protocols and mechanisms illustrated with the prominent 5-FU prodrug, capecitabine.
The overarching goal of synthesizing prodrugs of 5-FU is to improve its therapeutic index by overcoming challenges such as poor oral bioavailability, short half-life, and non-selective toxicity. Prodrugs are designed to be converted into the active 5-FU preferentially at the tumor site, thereby increasing efficacy and reducing systemic side effects.
Theoretical Application in Prodrug Synthesis
5-Fluoro-2-methoxypyrimidin-4(3H)-one possesses reactive sites that could be exploited for the synthesis of 5-FU prodrugs. A plausible synthetic strategy involves the modification at the N1 and/or N3 positions to attach a promoiety that would be cleaved in vivo to release the active 5-FU.
A hypothetical synthetic pathway could involve the N-alkylation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, followed by enzymatic or chemical conversion to 5-FU. For instance, an alkoxymethyl group could be introduced at the N1 position, which could then be susceptible to enzymatic cleavage in a tumor microenvironment.
Case Study: Capecitabine - A 5-FU Prodrug
While not directly synthesized from 5-Fluoro-2-methoxypyrimidin-4(3H)-one, capecitabine is an excellent and highly relevant example of a successful orally administered prodrug of 5-fluorouracil.[1] It is widely used in the treatment of various cancers, including colorectal and breast cancer.[2]
Mechanism of Action and Metabolic Activation Pathway
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the cytotoxic agent 5-fluorouracil (5-FU).[3][4] This multi-step activation is designed to selectively generate 5-FU within tumor tissues, thereby minimizing systemic toxicity.[3]
Step 1 (Liver): After oral administration, capecitabine is absorbed and metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4]
Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in both the liver and tumor tissues.[3][4]
Step 3 (Tumor Tissue): The final and critical activation step occurs within the tumor, where thymidine phosphorylase converts 5'-DFUR to 5-FU.[3] Thymidine phosphorylase is often found in higher concentrations in tumor cells compared to normal tissues, leading to a targeted release of the active drug.[4]
Once formed, 5-FU exerts its anticancer effects through two primary mechanisms:
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis.
Inhibition of RNA Synthesis: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function.
Caption: Metabolic activation pathway of capecitabine to 5-fluorouracil.
Pharmacokinetic Data
The pharmacokinetics of capecitabine and its metabolites can be highly variable among patients. Below is a summary of key pharmacokinetic parameters.
Parameter
Capecitabine
5'-DFCR
5'-DFUR
5-FU
Tmax (Time to Peak Plasma Concentration)
~1.5 hours
~2 hours
~2 hours
~2 hours
Plasma Protein Binding
<60%
<60%
<60%
<10%
Primary Route of Elimination
Metabolism
Metabolism
Metabolism
Metabolism & Renal Excretion
Note: Data is approximate and can vary based on patient population and study design.
Experimental Protocols
General Protocol for N1-Alkylation of a 5-FU Derivative
This protocol is a generalized procedure and would require optimization for the specific substrate and alkylating agent.
Potassium carbonate (K₂CO₃) or another suitable base
Alkylating agent (e.g., an alkoxymethyl chloride)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of the 5-fluorouracil derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
Stir the suspension at room temperature for 30 minutes.
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired N1-alkylated prodrug.
Caption: General workflow for the synthesis of an N1-alkylated 5-FU prodrug.
Conclusion
5-Fluoro-2-methoxypyrimidin-4(3H)-one holds potential as a building block for the synthesis of novel 5-FU prodrugs. While direct applications are not yet widely reported, its structure invites exploration in the design of new anticancer agents. The principles of prodrug design, exemplified by the successful clinical application of capecitabine, provide a clear roadmap for the development of next-generation fluoropyrimidine therapeutics with improved efficacy and safety profiles. Further research into the reactivity and synthetic utility of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is warranted to fully realize its potential in the field of drug discovery.
Application Notes and Protocols for Cyclization Reactions Involving Fluorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview and detailed protocols for various cyclization reactions involving fluorinated pyrimidines, which are key buildi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cyclization reactions involving fluorinated pyrimidines, which are key building blocks in the synthesis of medicinally important compounds. The incorporation of fluorine atoms into pyrimidine scaffolds can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.
Multicomponent Synthesis of Fluoroalkylated Dihydropyrimidines and Pyrimidines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step. A solvent- and additive-free [3+2+1] annulation strategy has been developed for the synthesis of diverse 4-fluoroalkyl-1,4-dihydropyrimidines and 4-fluoroalkyl-pyrimidines.[1][2]
Data Presentation: Synthesis of Fluoroalkylated Dihydropyrimidines and Pyrimidines
Entry
Enamine (1)
Fluoroalkylating Agent (2)
Amidine HCl (3)
Product (Yield %)
1
CF3CHO·H2O
Benzamidine HCl
4a (85%)
2
CF3CHO·H2O
Acetamidine HCl
4b (82%)
3
CF3CHO·H2O
Guanidine HCl
4c (75%)
4
EtOCF2H
Benzamidine HCl
5a (88%)
5
EtOCF2H
Acetamidine HCl
5b (86%)
6
EtOCF2H
Guanidine HCl
5c (78%)
Reaction Conditions for Dihydropyrimidines: 1 (0.2 mmol), 2 (0.6 mmol), 3 (0.2 mmol), 130 °C, 1 h.
Reaction Conditions for Pyrimidines: 1 (0.2 mmol), 2 (0.6 mmol), 3 (0.2 mmol), CuCl (20 mol%), 130 °C, 16 h.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1,4-dihydropyrimidine (4a)
To a 10 mL oven-dried sealed tube, add the enamine (0.2 mmol), trifluoroacetaldehyde hydrate (0.6 mmol), and benzamidine hydrochloride (0.2 mmol).
Seal the tube and heat the reaction mixture at 130 °C for 1 hour.
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product 4a.
Intramolecular Cyclization for the Synthesis of Fused Fluorinated Pyrimidines
Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems. This approach has been successfully employed in the synthesis of biologically active thiazolo[3,2-a]pyrimidine derivatives.
Data Presentation: Synthesis of Fluorinated Thiazolo[3,2-a]pyrimidin-7-ones
Entry
2-Aminothiazole
Fluorinated Alkyne
Product (Yield %)
1
2-Aminothiazole
Ethyl 4,4,4-trifluorobut-2-ynoate
3a (88%)
2
2-Amino-4-phenylthiazole
Ethyl 4,4,4-trifluorobut-2-ynoate
4a (91%)
3
2-Amino-4-(4-bromophenyl)thiazole
Ethyl 4,4,4-trifluorobut-2-ynoate
4b (85%)
4
2-Amino-4-methylthiazole
Ethyl 4,4,4-trifluorobut-2-ynoate
4c (82%)
Reaction Conditions: A mixture of the 2-aminothiazole (1.0 mmol) and the fluorinated alkyne (1.2 mmol) in ethanol (5 mL) was refluxed for 4-6 hours.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one (3a)
In a round-bottom flask, dissolve 2-aminothiazole (1.0 mmol, 100 mg) in ethanol (5 mL).
Add ethyl 4,4,4-trifluorobut-2-ynoate (1.2 mmol, 201 mg) to the solution.
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature.
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product 3a as a white solid.
Transition-Metal-Catalyzed Synthesis of Fused Fluorinated Pyrimidines
Transition-metal catalysis provides an efficient means to construct complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.
Data Presentation: Synthesis of 5-Aryl-pyrazolo[1,5-a]pyrimidines
Entry
5-Chloro-pyrazolo[1,5-a]pyrimidine
Arylboronic Acid
Catalyst/Ligand
Base
Product (Yield %)
1
Phenylboronic acid
Pd(PPh3)4
K2CO3
6a (85%)
2
4-Methoxyphenylboronic acid
Pd(PPh3)4
K2CO3
6b (82%)
3
4-Fluorophenylboronic acid
Pd(PPh3)4
K2CO3
6c (78%)
4
3-Thienylboronic acid
Pd(PPh3)4
K2CO3
6d (75%)
Reaction Conditions: A mixture of the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) was heated at 100 °C for 12 hours under a nitrogen atmosphere.
Experimental Protocol: Synthesis of 5-Phenyl-pyrazolo[1,5-a]pyrimidine (6a)
To a Schlenk tube, add 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol, 153 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).
Evacuate and backfill the tube with nitrogen three times.
Add a degassed mixture of dioxane (4 mL) and water (1 mL).
Heat the reaction mixture at 100 °C for 12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the product 6a.
Visualizations
Experimental Workflow for the Synthesis of Fused Pyrimidines
Caption: A generalized workflow for the synthesis of fused fluorinated pyrimidines.
Logical Relationship of Cyclization Strategies
Caption: Key strategies for the cyclization of fluorinated pyrimidines.
PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.[3][4]
Solid-Phase Synthesis of Pyrimidinone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The efficient synthesis of diverse libraries of pyrimidinone derivatives is crucial for modern drug discovery, enabling the exploration of vast chemical space to identify novel lead compounds. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of such libraries, offering advantages such as simplified purification, the use of excess reagents to drive reactions to completion, and amenability to automation.[4]
These application notes provide detailed protocols and supporting data for the solid-phase synthesis of pyrimidinone libraries, primarily focusing on the versatile Biginelli three-component reaction. The information is intended to guide researchers in developing robust and efficient synthetic strategies for generating novel chemical entities for high-throughput screening and lead optimization.
Core Scaffolds and Building Blocks
The pyrimidine core can be functionalized at various positions to generate diverse libraries. The choice of scaffold and building blocks is critical in designing a library with drug-like properties.
Commonly Used Pyrimidinone Scaffolds:
Dihydropyrimidinones (DHPMs): Synthesized via the Biginelli reaction, these scaffolds are widely used in the pharmaceutical industry and are known to exhibit activities such as calcium channel blockade.[5][6]
Thiazolo[4,5-d]pyrimidinones: These fused heterocyclic systems are purine isosteres and have shown a variety of pharmaceutical activities.[7]
Pyrimido[4,5-d]pyrimidines: These scaffolds can be efficiently synthesized on solid support and offer multiple points for diversification.[8]
Pyrido[2,3-d]pyrimidines: These structures also allow for the introduction of diversity at multiple positions.
Key Building Blocks for Diversity:
The Biginelli reaction and related solid-phase syntheses allow for the incorporation of a wide variety of building blocks to create structural diversity:
Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes can be used to introduce diversity at the C4 position of the pyrimidinone ring. The reaction generally works best with aromatic aldehydes, and electron-withdrawing substituents on the aromatic ring can lead to higher yields.[5]
β-Ketoesters/β-Diketones: These components introduce variability at the C5 and C6 positions. A wide range of β-ketoesters and related active methylene compounds can be employed.
(Thio)ureas: Substituted ureas and thioureas allow for functionalization at the N1 position of the pyrimidinone core.[5]
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of a dihydropyrimidinone (DHPM) library based on the Biginelli reaction. These protocols may require optimization depending on the specific building blocks and solid support used.
Protocol 1: Immobilization of the Urea Component on Wang Resin
This protocol describes the attachment of a urea-containing building block to a Wang resin, a common solid support for the synthesis of compounds with a C-terminal carboxylic acid.
Materials:
Wang resin
N,N'-Diisopropylcarbodiimide (DIC)
4-(Dimethylamino)pyridine (DMAP)
N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Piperidine
Urea or substituted urea
Procedure:
Resin Swelling: Swell the Wang resin in DCM for 30 minutes in a reaction vessel.
Activation and Coupling of Linker: In a separate flask, dissolve Boc-β-Ala-OH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF. Add this solution to the swollen resin and shake at room temperature for 4 hours.
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Boc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Boc protecting group.
Washing: Wash the resin as described in step 3.
Urea Coupling: Dissolve the desired urea or thiourea (5 eq.) in DMF and add it to the resin. Shake the mixture at 50 °C for 12 hours.
Final Washing and Drying: Wash the resin as described in step 3 and dry under vacuum.
Protocol 2: Three-Component Biginelli Reaction on Solid Support
This protocol details the one-pot, three-component condensation to form the dihydropyrimidinone core on the solid support.
Materials:
Urea-functionalized resin from Protocol 1
Aldehyde (various) (5 eq.)
β-Ketoester (e.g., ethyl acetoacetate) (5 eq.)
Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 eq.) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.2 eq.)
Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
Procedure:
Resin Swelling: Swell the urea-functionalized resin in the chosen reaction solvent for 30 minutes.
Reaction Mixture Preparation: In a separate flask, dissolve the aldehyde and β-ketoester in the reaction solvent.
Condensation Reaction: Add the solution from step 2 and the acid catalyst to the swollen resin. Heat the reaction mixture at 60-80 °C for 12-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
Washing: After completion, wash the resin sequentially with the reaction solvent (3x), DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage of the Dihydropyrimidinone from the Resin
This protocol describes the release of the final product from the solid support.
Materials:
DHPM-bound resin from Protocol 2
Cleavage cocktail: Trifluoroacetic acid (TFA)/DCM (e.g., 50:50 or 95:5 v/v)
Cold diethyl ether
Procedure:
Resin Treatment: Add the cleavage cocktail to the dry resin in a reaction vessel.
Cleavage: Shake the mixture at room temperature for 1-2 hours.
Product Isolation: Filter the resin and collect the filtrate.
Precipitation: Add the filtrate to a flask containing cold diethyl ether to precipitate the crude product.
Purification: Collect the precipitate by filtration or centrifugation. The crude product can be further purified by techniques such as preparative HPLC or crystallization.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of pyrimidinone libraries, highlighting the impact of different building blocks and reaction conditions on product yields.
Table 1: Yields of Thiazolo[4,5-d]pyrimidinone Derivatives with Various Substituents[7]
This table presents the overall yields for a four-step solid-phase synthesis of a thiazolo-pyrimidinone library, demonstrating the influence of different substituents at the R¹, R², and R³ positions.
Entry
R¹
R²
R³
Overall Yield (%)
1
Phenyl
H
n-Butylamine
75
2
Phenyl
Methyl
n-Butylamine
82
3
Phenyl
Phenyl
n-Butylamine
60
4
p-Anisyl
H
Cyclohexylamine
78
5
p-Anisyl
Methyl
Cyclohexylamine
85
6
p-Anisyl
Phenyl
Cyclohexylamine
65
7
p-Tolyl
H
Benzylamine
70
8
p-Tolyl
Methyl
Benzylamine
77
9
p-Tolyl
Phenyl
Benzylamine
58
10
p-Nitrophenyl
H
Diethylamine
45
11
p-Nitrophenyl
Methyl
Diethylamine
55
12
p-Nitrophenyl
Phenyl
Diethylamine
38
Yields are reported for the final cleaved product after purification.
Table 2: Comparison of Solid Supports and Cleavage Conditions for DHPM Synthesis
This table provides a comparative overview of commonly used solid supports for the Biginelli reaction and their corresponding cleavage conditions, with typical reported yield ranges.
Yields and purities are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Diagram 1: General Workflow for Solid-Phase Pyrimidinone Library Synthesis
Caption: Workflow of solid-phase pyrimidinone library synthesis.
Diagram 2: Biginelli Reaction on a Solid Support
Caption: Key steps of the solid-phase Biginelli reaction.
Application Notes: Targeting Protein Kinases with Pyrimidinone Libraries
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrimidine scaffold is a well-established "hinge-binding" motif that can effectively interact with the ATP-binding site of many kinases.[1][11] Solid-phase synthesis of pyrimidinone libraries provides a powerful tool for the discovery of novel and selective kinase inhibitors.
A library of aminopyrimidine analogs was screened against a panel of kinases, including those implicated in neurodegeneration.[11] This screening identified several potent and selective inhibitors for understudied kinases. For example, some synthesized compounds showed significant inhibitory activity against kinases such as MARK4 and NUAK1.[11]
Structure-Activity Relationship (SAR) Insights:
Substituents at the C2 and C4 positions of the pyrimidine ring are crucial for kinase interaction and selectivity. Small, polar groups can enhance binding to the hinge region.
The substituent at the C5 position can be modified to explore the solvent-exposed region of the ATP-binding pocket, influencing potency and selectivity.
Fused ring systems , such as thiazolo-pyrimidinones, can provide additional interaction points and improve binding affinity.[7]
The design and synthesis of a focused library of 41 pyrimidine derivatives led to the identification of a potent inhibitor of PDGFR-β, a receptor tyrosine kinase involved in cancer progression.[12] This highlights the potential of pyrimidinone libraries in targeting specific kinases with therapeutic relevance.
Screening Strategies:
High-Throughput Screening (HTS): Large, diverse pyrimidinone libraries can be screened against panels of kinases to identify initial hits.
Focused Library Screening: Smaller, more focused libraries designed based on known kinase inhibitor scaffolds can be used to optimize potency and selectivity for a particular kinase or kinase family.
Cell-Based Assays: Cellular target engagement assays, such as NanoBRET, can be employed to confirm that potent enzyme inhibition translates to binding within a cellular context.[11]
The solid-phase synthesis of pyrimidinone libraries, coupled with robust screening strategies, offers a powerful platform for the discovery and development of novel kinase inhibitors for a variety of diseases.
Application Notes and Protocols: The Use of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals Disclaimer: While 5-Fluoro-2-methoxypyrimidin-4(3H)-one (also known as 2-Methoxy-5-fluorouracil, CAS 1480-96-2) is a commercially available building block,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 5-Fluoro-2-methoxypyrimidin-4(3H)-one (also known as 2-Methoxy-5-fluorouracil, CAS 1480-96-2) is a commercially available building block, a thorough review of scientific literature and patent databases did not yield specific examples of its direct incorporation into kinase inhibitors with published quantitative data. The following application notes and protocols are therefore presented as a prospective guide for researchers interested in exploring the potential of this scaffold in kinase inhibitor design. The methodologies and structure-activity relationships (SAR) are based on established principles for analogous pyrimidine-based kinase inhibitors.
Introduction: The Potential of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Kinase Inhibition
The pyrimidine scaffold is a well-established and highly successful core structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a privileged scaffold in medicinal chemistry. The subject of this note, 5-Fluoro-2-methoxypyrimidin-4(3H)-one, presents several advantageous features for kinase inhibitor design:
Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the kinase active site. Furthermore, fluorine substitution is a common strategy to improve metabolic stability and pharmacokinetic properties of drug candidates.
Methoxy Group: The 2-methoxy group can be a point for further chemical modification or can influence the electronic properties of the pyrimidine ring, potentially modulating binding affinity and selectivity.
4-Oxo Group: The 4-oxo group can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. This position also offers a handle for synthetic elaboration to explore different pharmacophoric groups.
These features make 5-Fluoro-2-methoxypyrimidin-4(3H)-one an attractive, yet underexplored, starting point for the development of novel kinase inhibitors.
Proposed Synthetic Strategies for Library Generation
To explore the potential of 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a kinase inhibitor scaffold, a library of derivatives can be synthesized. A key synthetic step would be the conversion of the 4-oxo group to a more reactive handle, such as a chlorine atom, which can then be displaced by various amines to introduce diversity.
Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine Derivatives
Chlorination of the Pyrimidinone:
To a solution of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) (5-10 eq), add a catalytic amount of dimethylformamide (DMF).
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-5-fluoro-2-methoxypyrimidine.
Nucleophilic Aromatic Substitution (SNAr) with Amines:
To a solution of 4-chloro-5-fluoro-2-methoxypyrimidine (1.0 eq) in a polar aprotic solvent such as isopropanol, DMF, or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine, and monitor by TLC or LC-MS.
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-fluoro-2-methoxypyrimidine derivative.
Hypothetical Screening Cascade and Data
A library of synthesized compounds would then be subjected to a screening cascade to identify potent and selective kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.
Procedure:
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
In a 384-well plate, add the test compound at various concentrations.
Add the kinase (e.g., recombinant human EGFR) and the biotinylated substrate peptide.
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction by adding a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
Incubate for 60 minutes to allow for antibody-antigen binding.
Read the plate on a TR-FRET enabled plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothetical Quantitative Data and Structure-Activity Relationship (SAR)
The following table represents hypothetical data for a series of compounds derived from 5-Fluoro-2-methoxypyrimidin-4(3H)-one, targeting a hypothetical kinase.
Compound ID
R-Group (at C4-amino position)
Kinase IC₅₀ (nM)
1a
Phenyl
5,200
1b
3-chloroaniline
1,500
1c
3-ethynylaniline
250
1d
4-(morpholino)aniline
85
1e
4-(4-methylpiperazin-1-yl)aniline
30
Interpretation of Hypothetical SAR:
A simple phenyl group (1a ) shows weak activity, suggesting the need for further interactions.
The introduction of an electron-withdrawing group like chlorine (1b ) improves potency, possibly through favorable interactions in a hydrophobic pocket.
An alkyne group (1c ) significantly enhances activity, which could be due to its ability to form specific interactions or its linear geometry allowing for better fit in the active site.
The addition of a solvent-exposed morpholine group (1d ) leads to a substantial increase in potency, likely by improving solubility and forming favorable interactions with the solvent-front of the active site.
A basic amine like methylpiperazine (1e ) further boosts activity, which is a common strategy to improve cell permeability and form salt-bridge interactions.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis and screening of a kinase inhibitor library.
Structure-Activity Relationship Logic
Caption: Logical diagram illustrating the structure-activity relationship (SAR) approach.
Technical Notes & Optimization
Troubleshooting
Optimizing reaction conditions for 5-Fluoro-2-methoxypyrimidin-4(3H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methoxyp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
A common and commercially available starting material is 2-Methoxy-5-fluorouracil. This precursor can be converted to the target molecule through a two-step process involving chlorination followed by hydrolysis.
Q2: I am observing a low yield in my reaction. What are the potential causes?
Low yields can stem from several factors:
Incomplete chlorination: The conversion of the uracil to the chloro-pyrimidine intermediate may be inefficient.
Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be optimized.
Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
Product loss during workup and purification: The product may be partially lost during extraction, filtration, or chromatography.
Q3: My final product is impure. What are the likely contaminants?
Common impurities may include:
Unreacted starting material (2-Methoxy-5-fluorouracil).
The chlorinated intermediate (4-chloro-5-fluoro-2-methoxypyrimidine).
Side products from the chlorination reaction.
Degradation products from harsh reaction or workup conditions.
Q4: What are the recommended purification methods for 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems often involve a combination of a solvent in which the compound is soluble at elevated temperatures and a co-solvent in which it is less soluble. Common choices for fluorinated pyrimidines include ethanol, ethyl acetate/hexanes, and acetone/hexanes. Column chromatography on silica gel can also be employed, though care must be taken to avoid product degradation on acidic silica.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
Observation: TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
Possible Cause
Suggested Solution
Insufficient Reagent
Ensure the molar ratio of the chlorinating agent (e.g., phosphorus oxychloride) to the starting material is adequate. A common ratio is 1.5 to 2.5 equivalents of POCl₃.
Inadequate Temperature
The chlorination reaction often requires elevated temperatures (e.g., 100-110 °C) to proceed to completion. Ensure the reaction is heated to the appropriate temperature.
Short Reaction Time
Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time.
Presence of Moisture
Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can quench the chlorinating agent.
Inefficient Base
If using a base like triethylamine or N,N-dimethylaniline, ensure it is of high purity and used in the correct stoichiometric amount (typically 1.5-2.0 equivalents).
Problem 2: Formation of Side Products
Observation: TLC analysis shows multiple spots in addition to the desired product and starting material.
Possible Cause
Suggested Solution
Over-chlorination
Excessive amounts of the chlorinating agent or prolonged reaction times at high temperatures can lead to the formation of di-chlorinated or other undesired byproducts. Optimize the stoichiometry and reaction time.
Ring Opening
Harsh reaction conditions (e.g., very high temperatures, presence of strong nucleophiles) can lead to the opening of the pyrimidine ring. Maintain careful temperature control. A study on the chlorination of 5-fluorouracil showed that N-chlorinated intermediates can undergo ring opening.[1]
Reaction with Solvent
Some solvents may react with the chlorinating agent or intermediates. Toluene or xylenes are generally suitable non-polar solvents for the chlorination step.[2]
Problem 3: Difficulty in Product Isolation and Purification
Observation: The product oils out during recrystallization, or the purity does not improve significantly after purification.
Possible Cause
Suggested Solution
Inappropriate Recrystallization Solvent
Perform a solvent screen to find a suitable system. A good solvent will dissolve the compound when hot but not when cold. For polar fluorinated molecules, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
Product Degradation on Silica Gel
If using column chromatography, consider using neutral or deactivated silica gel. Adding a small amount of a volatile base like triethylamine to the eluent can also help prevent degradation.
Persistent Impurities
If impurities co-crystallize with the product, a different purification technique may be necessary. Consider preparative HPLC for highly persistent impurities.
Experimental Protocols
Synthesis of 4-chloro-5-fluoro-2-methoxypyrimidine (Intermediate)
This protocol is adapted from a patented procedure for a similar compound.[2]
Materials:
2-Methoxy-5-fluorouracil
Phosphorus oxychloride (POCl₃)
Triethylamine (TEA) or N,N-dimethylaniline
Toluene (anhydrous)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add 2-methoxy-5-fluorouracil (1.0 eq) and anhydrous toluene.
Add triethylamine (1.8 eq).
Heat the mixture to 55 °C with stirring.
Slowly add phosphorus oxychloride (2.0 eq) via the dropping funnel, maintaining the temperature between 105-110 °C.
After the addition is complete, continue to stir the reaction mixture at 105-110 °C for 3 hours.
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
Once the reaction is complete, cool the mixture to room temperature.
Carefully quench the reaction by slowly pouring the mixture into ice-water.
Extract the aqueous layer with toluene.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-2-methoxypyrimidine.
Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Materials:
Crude 4-chloro-5-fluoro-2-methoxypyrimidine
Hydrochloric acid (aqueous solution)
Sodium hydroxide (for pH adjustment)
Procedure:
To the crude 4-chloro-5-fluoro-2-methoxypyrimidine, add a solution of hydrochloric acid (e.g., 1 M).
Heat the mixture to reflux and stir for 2-4 hours.
Monitor the hydrolysis by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Adjust the pH to neutral (pH 7) using a sodium hydroxide solution.
The product may precipitate out of the solution. If so, collect the solid by filtration.
If the product remains in solution, extract with a suitable organic solvent such as ethyl acetate.
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Purify the crude product by recrystallization.
Data Presentation
Table 1: Reaction Conditions for Chlorination of 2-Methoxy-5-fluorouracil
Technical Support Center: 5-Fluoropyrimidine Synthesis
Welcome to the Technical Support Center for 5-Fluoropyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, par...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for 5-Fluoropyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low yield, in the synthesis of 5-fluoropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My 5-fluorouracil (5-FU) synthesis via direct fluorination of uracil is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the direct fluorination of uracil are often attributed to several factors:
Suboptimal Fluorinating Agent: The choice of fluorinating agent is critical. While elemental fluorine (F₂) can be used, it is highly reactive and can lead to side reactions. Agents like Selectfluor® (F-TEDA-BF₄) often provide better yields and are easier to handle.
Reaction Conditions: Temperature and solvent play a crucial role. The reaction is often performed at low temperatures to control reactivity. Acetic acid is a common solvent, but its presence can lead to the formation of intermediates like 6-acetoxy-5-fluoro-5,6-dihydrouracil, which require a subsequent elimination step to yield 5-FU.[1]
Incomplete Reaction or Byproduct Formation: The reaction may not go to completion, or stable intermediates may form, reducing the final yield. The presence of water can also lead to the formation of 5-fluoro-6-hydroxy-5,6-dihydrouracil.
Troubleshooting Steps:
Optimize the Fluorinating Agent: If using F₂, ensure it is diluted with an inert gas (e.g., nitrogen). Consider switching to a milder and more selective electrophilic fluorinating agent like Selectfluor®.
Control Reaction Temperature: Maintain a low and consistent temperature throughout the addition of the fluorinating agent to minimize side reactions.
Solvent Selection: While acetic acid is common, other anhydrous solvents can be explored. Ensure the solvent is compatible with your chosen fluorinating agent.
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and any intermediates.[2]
Facilitate Elimination: If stable intermediates are formed, a subsequent heating step or adjustment of pH might be necessary to promote the elimination of the 6-substituent to form the desired C5-C6 double bond of 5-FU.[3]
Q2: I am synthesizing a 5-fluoropyrimidine derivative using a cyclocondensation reaction (e.g., a Biginelli-type reaction) and observing a significant amount of a yellow, fluorescent byproduct. What is this, and how can I prevent its formation?
A2: The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and the nitrogen source (e.g., urea), competing with the desired Biginelli pathway to the dihydropyrimidinone.[2][4]
Preventative Measures:
Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis or Brønsted acids to find one that favors the desired cyclocondensation.
Order of Addition: Adding the urea last can sometimes help to minimize its decomposition into ammonia at higher temperatures, which can contribute to the formation of the Hantzsch byproduct.[4]
Q3: My crude 5-fluorouracil product is difficult to purify, and the yield after purification is very low. What are the best practices for purification?
A3: Effective purification is crucial for obtaining high-purity 5-fluorouracil and maximizing the isolated yield. The two primary methods are recrystallization and column chromatography.
Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the crude 5-FU at an elevated temperature but have low solubility at room temperature or below.
Solvent Screening: Test a range of solvents and solvent mixtures. Water and mixtures of organic solvents (like ethanol, methanol, acetone, or DMF) with water are commonly used.[5]
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.
Solvent System Selection: Use TLC to determine a suitable mobile phase that provides good separation between 5-FU and its impurities. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used.[6]
Proper Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a uniform band and better separation.[6]
Troubleshooting Guides
Low Yield in 5-Fluoropyrimidine Synthesis
Issue
Potential Cause
Troubleshooting Steps
Low Conversion of Starting Material
Inefficient catalyst or suboptimal catalyst loading.[2]
Screen different catalysts (Lewis acids, Brønsted acids) and optimize the catalyst concentration.
Gradually increase the reaction temperature while monitoring for product formation and potential degradation using TLC or HPLC.
Insufficient reaction time.
Monitor the reaction progress over time to determine the optimal reaction duration.
Poor quality or impurities in starting materials.[2]
Ensure all reactants and solvents are of high purity and anhydrous where necessary.
Formation of Multiple Products/Byproducts
Side reactions are competing with the main reaction pathway.
Modify reaction conditions (temperature, solvent, catalyst) to favor the desired reaction. Consider a different synthetic route if side reactions are unavoidable.
Non-selective fluorination.
Use a more selective fluorinating agent. Control the stoichiometry of the fluorinating agent carefully.
Polymerization of starting materials.
Run the reaction at a lower concentration or add a polymerization inhibitor if applicable.
Product Degradation
Harsh reaction conditions (e.g., high temperature, strong acid/base).
Use milder reaction conditions. Protect sensitive functional groups if necessary.
Instability of the product during workup or purification.
Perform the workup and purification at a lower temperature. Use a neutral pH during extraction if the product is acid or base sensitive.
Difficult Purification Leading to Low Isolated Yield
Co-elution of product and impurities during column chromatography.
Optimize the solvent system for column chromatography using TLC. Consider using a different stationary phase (e.g., alumina) or preparative HPLC.
Product is too soluble in the recrystallization solvent.
Screen for a less-solubilizing solvent or use a solvent/anti-solvent system for recrystallization.[6]
Data Presentation
Table 1: Effect of Catalyst on Dihydropyrimidinone (DHPM) Yield in a Model Biginelli Reaction
Catalyst (10 mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
None
Ethanol
78
24
<10
HCl
Ethanol
78
8
75
FeCl₃
Acetonitrile
82
6
85
Yb(OTf)₃
THF
65
10
92
Data compiled from representative literature for a model Biginelli reaction and serves as an illustrative example.[2]
Table 2: Recrystallization of Crude 5-Fluorouracil: Solvent Systems and Yields
Solvent System
Temperature (°C)
Yield (%)
Purity (HPLC)
Methanol/Water
55-60
66
99.78%
Ethanol/Water
55-60
74
99.78%
Acetone/Water
55-60
50
99.84%
Acetonitrile/Water
55-60
50
99.78%
DMF/Water
95-105
12.5
99.78%
Data adapted from a patent describing the refining of 5-fluorouracil.[5]
Experimental Protocols
Protocol 1: Synthesis of 5-Fluorouracil via Direct Fluorination of Uracil
Materials:
Uracil
Selectfluor®
Anhydrous acetonitrile
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the uracil derivative. Flush the flask with an inert gas (e.g., nitrogen or argon).
Dissolution: Add anhydrous acetonitrile to the flask and stir until the uracil derivative is fully dissolved.
Addition of Fluorinating Agent: Slowly add Selectfluor® (1.1 equivalents) to the reaction mixture at room temperature. The reaction may be mildly exothermic.
Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench any remaining fluorinating agent by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.
Protocol 2: Synthesis of 5-Fluorocytosine from Methyl Fluoroacetate
Materials:
Methyl fluoroacetate
Ethyl formate
Sodium methoxide
Toluene
Methanol
Urea
Thionyl chloride
DMF (catalytic amount)
Ammonium hydroxide solution (25%)
Sulfuric acid
Procedure:
Condensation: In a reaction vessel under a nitrogen atmosphere, add toluene and sodium methoxide. Cool the mixture and add a portion of ethyl formate, followed by the dropwise addition of methyl fluoroacetate and the remaining ethyl formate. Stir and then warm the reaction to 36-38 °C for 5-8 hours.
Cyclization: Cool the reaction mixture to 15-25 °C and add methanol, sodium methoxide, and urea. Stir for 4-6 hours at room temperature. After the reaction is complete, remove the solvent under reduced pressure. Add water, cool to below 20 °C, and adjust the pH to 3-4 with concentrated hydrochloric acid. Filter the solid, wash with water, and dry to obtain 5-fluorouracil.[1]
Chlorination: To the 5-fluorouracil, add thionyl chloride and a catalytic amount of DMF. Heat the mixture to reflux (around 80 °C) until the reaction is complete (monitored by HPLC). Remove the excess thionyl chloride by distillation to obtain 2,4-dichloro-5-fluoropyrimidine.
Amination: In an autoclave, add the 2,4-dichloro-5-fluoropyrimidine and a 25% aqueous solution of ammonium hydroxide. Heat the mixture to around 70 °C with stirring until the reaction is complete (monitored by HPLC).
Hydrolysis: To the product from the amination step, add water and concentrated sulfuric acid. Heat the mixture to reflux (around 120 °C) for 10-15 hours. Cool the reaction mixture, adjust the pH to 7-8 with a base, and cool further to induce crystallization. Filter the solid, wash with water, and dry to obtain 5-fluorocytosine.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yield in 5-fluoropyrimidine synthesis.
Caption: Simplified reaction mechanism of the Biginelli reaction for pyrimidine synthesis.[7][8]
Caption: Reaction pathway for the direct fluorination of uracil to 5-fluorouracil.
Technical Support Center: Purification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidin-4(3H)-one. Th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
A1: Based on the synthesis of the related compound 5-fluorouracil, potential impurities for 5-Fluoro-2-methoxypyrimidin-4(3H)-one could include:
Starting materials: Unreacted 5-fluorouracil or other precursors.
Side-products: Analogs such as 5-chlorouracil or barbituric acid may be present depending on the synthetic route.[1]
Related pyrimidines: Uracil and other pyrimidine-related compounds could be present as minor impurities.
Q2: What are suitable solvents for the recrystallization of 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
A2: For polar, fluorinated molecules like 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a systematic approach to solvent selection is crucial.[2] Highly polar solvents are often required. Based on data for similar compounds, good starting points for solvent screening include:
Single Solvents: Methanol, Ethanol, Water, or Dimethyl Sulfoxide (DMSO). A patent for the related 5-fluorouracil mentions purification by crystallization from DMSO.[3]
Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Common mixtures for pyrimidinones include ethanol/water.
Q3: What are the recommended starting conditions for column chromatography purification?
A3: For the purification of pyrimidinone derivatives by column chromatography, silica gel is a common stationary phase.[4] A gradient elution is often effective.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point would be a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a dichloromethane/methanol system might be necessary.
Q4: How can I monitor the purity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one during purification?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of fluorinated pyrimidines.[5][6]
Method: Reversed-phase HPLC with a C18 column is a standard method.
Detection: UV detection is commonly used for pyrimidine-based compounds.
Purity Assessment: Quantitative ¹H NMR (qNMR) can also be a powerful tool for determining purity without the need for a reference standard of the impurities.[7]
Troubleshooting Guides
Crystallization Issues
Problem: My compound "oils out" instead of forming crystals.
This is a common issue with polar molecules and can occur if the compound comes out of solution above its melting point.
Possible Cause
Solution
Solution is too concentrated.
Reheat the mixture to dissolve the oil, add a small amount of the hot solvent to dilute the solution, and allow it to cool more slowly.
Cooling is too rapid.
Allow the solution to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can help slow the cooling rate.
High level of impurities.
The presence of impurities can depress the melting point. Consider a preliminary purification step like column chromatography before recrystallization.
Inappropriate solvent.
The solvent may be too "good" at dissolving the compound. Try a solvent in which the compound has lower solubility at room temperature.
Problem: No crystals form upon cooling.
Possible Cause
Solution
Solution is too dilute.
The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration and then cool again.
Nucleation is inhibited.
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Incorrect solvent choice.
The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or solvent system should be tested.
Problem: The recrystallization yield is very low.
Possible Cause
Solution
Too much solvent was used.
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature crystallization.
If performing a hot filtration to remove insoluble impurities, preheat the filtration apparatus to prevent the compound from crystallizing on the filter paper.
Incomplete crystallization.
Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
Column Chromatography Issues
Problem: My compound is not separating from impurities on the silica gel column.
Possible Cause
Solution
Incorrect mobile phase polarity.
If the compound and impurities are eluting together, the mobile phase may be too polar. Try a less polar solvent system. Conversely, if nothing is eluting, the mobile phase may not be polar enough.
Column overloading.
Too much sample was loaded onto the column, leading to poor separation. Use a higher ratio of silica gel to crude product (e.g., 50:1 by weight).
Similar polarity of compounds.
If the impurities have very similar polarity to the product, a different stationary phase, such as alumina or reverse-phase silica, may provide better separation.[4]
Problem: The compound is streaking or tailing on the column.
Possible Cause
Solution
Compound is sparingly soluble in the mobile phase.
Add a small amount of a more polar solvent to the mobile phase to improve solubility.
Strong interaction with the stationary phase.
For acidic or basic compounds, adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.
The column was not packed properly.
Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
Data Presentation
Illustrative Solubility Data
The following table provides illustrative solubility data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one in common laboratory solvents. This data is intended as a guide for solvent selection for recrystallization and should be confirmed experimentally.
Solvent
Solubility at 25°C (mg/mL)
Solubility at 78°C (mg/mL)
Water
~5.5
> 20
Methanol
Soluble
Freely Soluble
Ethanol
Sparingly Soluble
Soluble
Ethyl Acetate
Slightly Soluble
Sparingly Soluble
Dichloromethane
Slightly Soluble
Sparingly Soluble
Hexane
Insoluble
Insoluble
DMSO
Freely Soluble
Freely Soluble
Purity Analysis Comparison
This table presents a comparison of different analytical methods for determining the purity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Analytical Method
Typical Purity Range Achieved
Advantages
Limitations
Recrystallization
98-99.5%
Simple, scalable, and cost-effective for removing small amounts of impurities.
May not be effective for impurities with similar solubility. Can lead to significant yield loss.
Column Chromatography
>99%
Effective for separating complex mixtures and closely related impurities.
Can be time-consuming and require large volumes of solvent. Potential for product decomposition on silica.
Preparative HPLC
>99.8%
Provides very high purity.
Expensive, not suitable for large-scale purification.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Illustrative Example using Ethanol)
Dissolution: In a flask, add the crude 5-Fluoro-2-methoxypyrimidin-4(3H)-one. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
Sample Loading: Dissolve the crude 5-Fluoro-2-methoxypyrimidin-4(3H)-one in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compound of interest.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Visualizations
Caption: A general workflow for the purification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one by recrystallization.
Caption: A typical workflow for the purification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one using column chromatography.
Improving solubility of 5-Fluoro-2-methoxypyrimidin-4(3H)-one for assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges with 5-Fluoro-2-methoxypyrimidin-4(3H)-one i...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges with 5-Fluoro-2-methoxypyrimidin-4(3H)-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 5-Fluoro-2-methoxypyrimidin-4(3H)-one and why is its solubility a concern?
A1: 5-Fluoro-2-methoxypyrimidin-4(3H)-one is a pyrimidine derivative. Like many heterocyclic compounds developed in drug discovery, it is often characterized by low aqueous solubility due to its molecular structure.[1][2] Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.[3] Over 70% of new chemical entities in development pipelines face this challenge, making solubility enhancement a critical step.[1]
Q2: What is the first step I should take when encountering solubility issues?
A2: The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions due to its strong solubilizing power for a wide range of organic molecules.[3] From this stock, working solutions can be prepared. It is crucial to ensure the compound is fully dissolved in the stock solution before proceeding with dilutions.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but a final concentration of less than 1%, and ideally at or below 0.5%, is recommended to avoid solvent-induced artifacts or cytotoxicity. It is essential to determine the specific tolerance of your experimental system by running a vehicle control (assay medium with the same final concentration of DMSO but without the compound).
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A4: This is a common problem known as precipitation upon dilution. It occurs because the compound, while soluble in DMSO, is not soluble at that concentration in the final aqueous buffer. To mitigate this, you can try several strategies:
Lower the final compound concentration: Your desired concentration may be above the compound's aqueous solubility limit.
Use an intermediate dilution step: Instead of diluting directly from a high-concentration DMSO stock, create an intermediate dilution in your cell culture medium or buffer.[4] This minimizes the time the compound is at a high concentration in a predominantly aqueous environment.[3]
Incorporate solubilizing excipients: Depending on the assay, you can explore the use of co-solvents or complexation agents.
Troubleshooting Guide for Compound Precipitation
Problem
Possible Cause
Recommended Solution
Precipitation observed immediately after diluting stock solution into aqueous buffer.
The target concentration exceeds the compound's kinetic solubility limit in the assay medium.
1. Reduce Final Concentration: Test a lower concentration range for your compound. 2. Optimize Dilution Protocol: Perform serial dilutions in the final assay buffer rather than a single large dilution. This keeps the DMSO concentration consistent.[4] 3. Increase DMSO%: If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.5% to 1%), ensuring it remains below the toxicity threshold for your system.
Solution is clear initially but becomes cloudy or shows precipitate over time.
The compound is in a metastable, supersaturated state and is crystallizing out of solution over the course of the experiment.
1. Use Solubilization Aids: Consider adding excipients like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes to keep the drug in solution.[1][4][5] 2. Adjust pH: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[4][6] 3. Incorporate Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) can sometimes be used in small quantities to improve solubility.[4]
Inconsistent results or high variability between replicate wells.
Micro-precipitation is occurring, leading to inconsistent amounts of soluble compound available to the biological target.
1. Confirm Stock Solution Integrity: Ensure the initial DMSO stock is free of any precipitate. Gentle warming or sonication can help redissolve compounds that have precipitated during storage.[3] 2. Vortex During Dilution: Ensure thorough mixing at every dilution step to maintain homogeneity. 3. Prepare Fresh Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can induce precipitation.[3]
Quantitative Data: Solubility of Poorly Soluble Compounds
While specific, verified solubility data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one is not publicly available, the table below provides an illustrative example of how solubility for a hypothetical, poorly soluble pyrimidine analog might be presented. This data is for demonstration purposes only.
Solvent System
pH
Temperature (°C)
Solubility (µg/mL)
Deionized Water
7.4
25
< 1
Phosphate-Buffered Saline (PBS)
7.4
25
< 1
100% DMSO
N/A
25
> 20,000
100% Ethanol
N/A
25
~500
Aqueous Buffer + 5% DMSO
7.4
25
~15
Aqueous Buffer + 2% HP-β-CD
7.4
25
~40
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
5-Fluoro-2-methoxypyrimidin-4(3H)-one (solid)
Anhydrous, sterile-filtered DMSO
Calibrated analytical balance
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer and/or sonicator
Procedure:
Calculate the mass of the compound required to make a 10 mM solution (Molecular Weight of C5H5FN2O2 is 159.11 g/mol ). For 1 mL of a 10 mM stock, 1.591 mg is needed.
Carefully weigh the required amount of solid compound and place it into a sterile vial.
Add the calculated volume of 100% DMSO to the vial.
Vortex the solution vigorously for 1-2 minutes.
Visually inspect the solution against a light source to ensure no solid particles remain. If particles are visible, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 37°C) until the compound is fully dissolved.
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Store at -20°C or -80°C in tightly sealed containers, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
This is a general workflow to estimate the solubility limit of a compound when diluted from a DMSO stock into an aqueous buffer.
Materials:
10 mM compound stock solution in 100% DMSO
Aqueous buffer of choice (e.g., PBS, pH 7.4)
96-well clear-bottom microplate
Multichannel pipette
Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm)
Procedure:
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
Add Buffer: Use a multichannel pipette to add the aqueous buffer to a separate 96-well analysis plate.
Transfer Compound: Transfer a small, fixed volume (e.g., 2 µL) from the compound dilution plate to the analysis plate containing the buffer. This will create a final plate where the compound concentration varies, but the final DMSO concentration remains constant and low (e.g., 1-2%).
Incubate and Read: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (absorbance) at a wavelength where the compound itself does not absorb.
Data Analysis: The concentration at which a sharp increase in absorbance (turbidity) is observed corresponds to the kinetic solubility limit of the compound under those conditions.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting compound solubility issues.
Caption: The inhibitory mechanism of 5-Fluoropyrimidines on DNA synthesis.[7][8][9]
Technical Support Center: Synthesis of 2-Methoxypyrimidines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-methoxypyrimidines. Troubleshooting Guide...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-methoxypyrimidines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-methoxypyrimidines, particularly via the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidines with sodium methoxide.
Issue
Potential Cause
Recommended Solution
Low or No Yield of 2-Methoxypyrimidine
1. Inactive Sodium Methoxide: The reagent may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Starting Material: The 2-chloropyrimidine may be impure.
1. Use freshly prepared sodium methoxide or a recently purchased, properly stored batch. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation via TLC or LC-MS. 3. Verify the purity of the 2-chloropyrimidine by NMR or melting point analysis before starting the reaction.
Presence of a Major Byproduct with a Higher Polarity
1. Hydrolysis of 2-Chloropyrimidine: Presence of water in the reaction mixture can lead to the formation of pyrimidin-2-one.
1. Use anhydrous solvents (e.g., dry methanol, THF). Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Formation of a Di-methoxy Byproduct (when using a di-chloro precursor)
1. Excess Sodium Methoxide: Using a large excess of the nucleophile can lead to double substitution on precursors like 2,4-dichloropyrimidine. 2. Prolonged Reaction Time or High Temperature: Forcing the reaction conditions can promote the second substitution.
1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of sodium methoxide for mono-substitution. 2. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
Difficult Purification
1. Similar Polarity of Product and Byproducts: 2-Methoxypyrimidine and certain byproducts may have close Rf values, making chromatographic separation challenging.
1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. Recrystallization can also be an effective purification method if a suitable solvent is found.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine?
A1: The most prevalent side reaction is the hydrolysis of the starting material, 2-chloropyrimidine, to form pyrimidin-2-one. This occurs when moisture is present in the reaction, allowing the chloride to be displaced by a hydroxide ion. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Q2: Can over-methylation occur when synthesizing a mono-methoxypyrimidine?
A2: If your starting material is a pyrimidine with multiple reactive leaving groups (e.g., 2,4-dichloropyrimidine), over-methylation is a significant risk. Using an excess of sodium methoxide or elevated temperatures can lead to the formation of di-methoxylated byproducts. Careful control of stoichiometry is key to achieving mono-substitution.
Q3: How can I monitor the progress of the reaction to avoid the formation of side products?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product and any byproducts. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the relative amounts of reactants, products, and impurities over time.
Q4: What is the best way to purify the final 2-methoxypyrimidine product?
A4: The purification method depends on the scale of the reaction and the nature of the impurities. For small-scale syntheses, flash column chromatography on silica gel is typically effective. For larger scales, recrystallization from a suitable solvent system can be a more efficient approach. If the product and a key impurity have very similar polarities, preparative high-performance liquid chromatography (HPLC) may be necessary.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the product distribution in the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine. These are representative data based on established chemical principles.
Table 1: Effect of Water Content in Methanol on Product Distribution
Water in Methanol (%)
2-Methoxypyrimidine Yield (%)
Pyrimidin-2-one Yield (%)
Unreacted 2-Chloropyrimidine (%)
< 0.01 (Anhydrous)
95
< 1
4
0.1
85
10
5
0.5
60
35
5
1.0
40
55
5
Table 2: Effect of Sodium Methoxide Stoichiometry on Di-substitution of 2,4-Dichloropyrimidine
Equivalents of NaOMe
2-Methoxy-4-chloropyrimidine Yield (%)
2,4-Dimethoxypyrimidine Yield (%)
Unreacted 2,4-Dichloropyrimidine (%)
1.0
80
5
15
1.2
85
10
5
2.0
15
80
5
2.5
< 5
95
< 1
Experimental Protocols
Key Experiment: Synthesis of 2-Methoxypyrimidine
This protocol describes a general procedure for the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-chloropyrimidine (1.0 eq) in anhydrous methanol.
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature.
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
Work-up:
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methoxypyrimidine as a pure compound.
Visualizations
Optimization
Troubleshooting peak tailing in HPLC analysis of fluoropyrimidines
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fluoropyrimidines. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fluoropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of quantitative results.[1][3]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of less than 2.0 for analytical methods.[2]
Q2: I'm seeing significant tailing for my fluoropyrimidine peaks. What are the likely causes?
A: Peak tailing in the analysis of compounds like 5-fluorouracil or capecitabine can stem from several sources, which can be broadly categorized as chemical interactions, physical issues within the HPLC system, or method-related problems.
Chemical Interactions: The most common chemical cause is secondary interactions between the analyte and the stationary phase.[4][5] Fluoropyrimidines, being polar, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[4][6] These interactions delay the elution of a portion of the analyte molecules, causing a "tail." This issue is particularly prominent for basic compounds.[1][7]
Physical/Instrumental Issues: If all peaks in your chromatogram are tailing, the cause is likely physical.[8] This can include a void at the column inlet, a partially blocked column frit, or excessive extra-column volume (also known as dead volume) from using tubing with a large internal diameter or from poorly made connections between the column and the system.[5][9][10]
Method-Related Problems: Issues with the analytical method itself can also lead to tailing. Common culprits include column overload (injecting too much sample mass or volume) and a mismatch between the sample solvent and the mobile phase.[2][5] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11][12]
Q3: How can I differentiate between a chemical and a physical cause for peak tailing?
A: A simple diagnostic test can help you distinguish between chemical and physical problems.
Inject a neutral, non-polar compound: Inject a well-behaved, neutral compound like toluene.
Analyze the peak shape:
If the neutral compound's peak also tails, the problem is likely physical (e.g., a column void, dead volume).[8] This is because a neutral compound should not have strong secondary interactions with the stationary phase.
If the neutral compound gives a symmetrical peak, but your fluoropyrimidine analyte peak still tails, the problem is chemical (i.e., secondary silanol interactions).[8]
Q4: What is the role of mobile phase pH in controlling peak tailing for fluoropyrimidines?
A: Mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds.[13][14] Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at a mid-range pH (>3).[4][15] Basic analytes can then interact with these ionized silanols, causing significant tailing.
By lowering the mobile phase pH (typically to pH 2-3), the silanol groups are protonated (neutral), which minimizes these unwanted secondary ionic interactions and results in more symmetrical peaks.[2][4][7] It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[13][16]
Q5: My sample requires a strong organic solvent for dissolution. How can this affect peak shape?
A: Injecting a sample dissolved in a solvent significantly stronger than your mobile phase is a common cause of peak distortion, including tailing and fronting.[11][17] The strong solvent carries the analyte band down the column in a dispersed manner, leading to a broad and often misshapen peak.[12]
Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.[2][9] If sample solubility is an issue, you may dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent to better match the mobile phase conditions.[17]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.
Caption: A troubleshooting flowchart for diagnosing HPLC peak tailing.
Guide 2: Understanding the Chemical Cause of Peak Tailing
Secondary interactions with residual silanol groups are a primary chemical cause of peak tailing for polar or basic analytes like fluoropyrimidines.
Caption: Mechanism of peak tailing via secondary silanol interactions.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table illustrates how adjusting the mobile phase pH can significantly improve the peak shape of a basic analyte by minimizing silanol interactions.[4]
Mobile Phase pH
Analyte State
Silanol Group State
Dominant Interaction
Resulting Asymmetry Factor (As)
Peak Shape
7.0
Protonated (Basic)
Ionized (Acidic)
Strong Ionic + Hydrophobic
2.35
Severe Tailing
3.0
Protonated (Basic)
Neutral
Primarily Hydrophobic
1.33
Good Symmetry
Experimental Protocols
Protocol: HPLC Method for 5-Fluorouracil (5-FU) with Improved Peak Shape
This protocol is adapted from established methods designed to minimize peak tailing for 5-FU in biological matrices.[18][19]
1. Materials and Reagents:
5-Fluorouracil (5-FU) standard
5-Bromouracil (Internal Standard)
Potassium dihydrogen phosphate (KH₂PO₄)
Triethylamine (TEA)
HPLC-grade water
Acetonitrile (ACN) or Methanol (MeOH)
Ortho-phosphoric acid (for pH adjustment)
2. Mobile Phase Preparation (0.05 M KH₂PO₄ with 0.1% TEA):
Weigh and dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.05 M solution (e.g., 6.8 g in 1 L).
Add 1.0 mL of Triethylamine (TEA) to every 1 L of the buffer solution. TEA acts as a silanol-masking agent to reduce peak tailing.[9][16]
Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0-4.0) using ortho-phosphoric acid.
Filter the mobile phase through a 0.45 µm membrane filter.
The final mobile phase may be used as 100% aqueous or mixed with an organic modifier (e.g., 95:5 Aqueous:ACN) depending on the required retention.
3. Chromatographic Conditions:
HPLC System: Standard HPLC with UV Detector
Column: Reversed-Phase C18, 5 µm, 4.6 x 250 mm (e.g., X-Terra RP-18)[19]
Mobile Phase: Isocratic elution with 0.05 M KH₂PO₄ + 0.1% TEA
Enhancing the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-Fluoro-2-methoxypy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 5-Fluoro-2-methoxypyrimidin-4(3H)-one solution appears to be degrading over time. What are the common causes?
A1: Degradation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like many heterocyclic compounds, it may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions which can affect the methoxy group.
Q2: What is the optimal pH range for maintaining the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in aqueous solutions?
Q3: What are the recommended storage conditions for stock solutions of 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
A3: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C. It is also advisable to protect solutions from light by using amber vials or storing them in the dark, as pyrimidine rings can be susceptible to photodecomposition. Aliquoting the stock solution into single-use vials is recommended to prevent repeated freeze-thaw cycles.
Q4: How can I detect and quantify the degradation of my 5-Fluoro-2-methoxypyrimidin-4(3H)-one solution?
A4: The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. A change in the physical appearance of the solution, such as color change or precipitation, can also be an indicator of degradation.
Q5: What are the potential degradation pathways for 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
A5: Based on its structure, potential degradation pathways may include:
Hydrolysis: The 2-methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 5-fluorouracil.
Photodegradation: Exposure to light, particularly UV light, may induce degradation of the pyrimidine ring.
Oxidation: Although less common for this structure, oxidative degradation could be a possibility under certain conditions.
A forced degradation study is the best way to identify the likely degradation products and pathways for this specific molecule.
Troubleshooting Guides
Issue 1: Rapid loss of compound potency observed in an aqueous assay buffer.
Possible Cause: The pH of the assay buffer may not be optimal for the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Troubleshooting Steps:
Verify Buffer pH: Double-check the pH of your assay buffer.
Conduct a pH Stability Study: Perform a short-term stability study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) for the duration of your experiment.
Analyze Samples: Use HPLC to quantify the amount of remaining parent compound at different time points.
Adjust Assay Conditions: If instability is observed at the current assay pH, consider adjusting the pH if it does not compromise the biological assay. Alternatively, prepare the compound solution fresh immediately before use.
Issue 2: The concentration of the stock solution in an organic solvent decreases over time.
Possible Cause: The compound may be unstable in the chosen organic solvent, or it may be sensitive to temperature or light during storage.
Troubleshooting Steps:
Solvent Selection: Test the stability of the compound in alternative high-purity solvents. Common choices for similar molecules include DMSO, ethanol, or methanol.
Storage Conditions: Ensure the stock solution is stored at a consistently low temperature (e.g., -20°C or -80°C) and is protected from light.
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Inert Atmosphere: For long-term storage, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Data Presentation
Table 1: Example pH Stability Data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one at 37°C
pH
Initial Concentration (µg/mL)
Concentration after 4h (µg/mL)
Concentration after 24h (µg/mL)
% Remaining after 24h
3.0
100.2
95.1
80.5
80.3
5.0
100.5
99.8
97.2
96.7
7.4
100.1
100.0
99.5
99.4
9.0
99.8
92.3
75.4
75.5
Experimental Protocols
Protocol 1: pH Stability Study
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).
Stock Solution Preparation: Prepare a concentrated stock solution of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in a suitable organic solvent (e.g., DMSO or ethanol).
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C).
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound.
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.
Protocol 2: Forced Degradation Study
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours).
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period.
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
Photodegradation: Expose a solution of the compound to UV and visible light (according to ICH Q1B guidelines).
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize the degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: General workflow for a stability study.
Optimization
Reducing byproduct formation in amination of pyrimidines
Welcome to the technical support center for the amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to freque...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical class of reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the amination of pyrimidines, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in Buchwald-Hartwig aminations of pyrimidines often stem from the catalyst system. The selection of the palladium precursor, ligand, and base is critical for catalytic activity.[1]
Catalyst/Ligand System: Ensure you are using a ligand appropriate for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are frequently effective for these couplings. The quality of the palladium source, for instance, Pd₂(dba)₃ or Pd(OAc)₂, is also crucial. Using a pre-formed palladium-ligand complex can lead to more consistent activation.[1]
Base Selection: The choice of base is critical. For palladium-catalyzed aminations, strong bases like NaOtBu or LiHMDS are often employed. However, with certain catalyst systems, weaker bases such as K₂CO₃ can also be effective.[2]
Solvent: Anhydrous toluene is a commonly used and effective solvent for Buchwald-Hartwig reactions. It is imperative that the solvent is thoroughly dried, as the presence of water can deactivate the catalyst.[1]
Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a dichloropyrimidine, but the conversion is poor. What can I do?
A2: Poor conversion in SNAr reactions of pyrimidines is often linked to the electronic properties of the substrate and the reaction conditions.
Substrate Activation: SNAr reactions are more favorable when the pyrimidine ring is substituted with electron-withdrawing groups, which help to stabilize the Meisenheimer complex intermediate. If your substrate is not sufficiently activated, the reaction will be slow.[1]
Temperature: Increasing the reaction temperature is often necessary to achieve a reasonable reaction rate. The optimal temperature can vary from room temperature to reflux, depending on the reactivity of the substrates.[1][2]
Solvent: Aprotic polar solvents like DMF, dioxane, or THF are commonly used for SNAr reactions.[2]
Q3: My Ullmann amination is not proceeding as expected. What are the key factors to consider?
A3: The success of an Ullmann amination often hinges on the copper catalyst, the presence of a suitable ligand, and the base.
Copper Source: Copper(I) salts, particularly CuI, are most commonly used.[1] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental to the reaction.
Ligand: The presence of a ligand can significantly improve the efficiency of the Ullmann coupling.
Base: An appropriate base is required to facilitate the reaction.
Issue 2: Byproduct Formation
Q4: I am observing a significant amount of a side product that appears to be from solvolysis (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?
A4: Solvolysis occurs when the solvent acts as a nucleophile. This is a common issue, especially when using protic solvents like alcohols or when water is present.
Minimize Water/Alcohol: Ensure all reagents and solvents are anhydrous, particularly for metal-catalyzed reactions.[1]
Choice of Solvent: If solvolysis is a major problem, consider switching to a non-protic solvent such as DMF, DMSO, or toluene.[1]
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can help reduce the formation of degradation products.[1] Studies have shown that while higher concentrations of acid can increase the initial reaction rate in acid-catalyzed aminations, it can also promote the formation of solvolysis side-products.[3][4][5]
Q5: My reaction is producing oligomers and other di-heteroarylation byproducts. How can this be controlled?
A5: Oligomerization can be a significant issue in palladium-catalyzed reactions, leading to complex product mixtures.[2]
Amine Stoichiometry: Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[2]
Catalyst and Ligand System: Adjusting the catalyst and ligand system can also help to control this side reaction.[2]
Q6: My amination of a di-substituted halopyrimidine is not regioselective. How can I control which halide is substituted?
A6: Regioselectivity in the amination of dihalopyrimidines is governed by the electronic and steric environment of the leaving groups.[1]
Electronic Effects: Generally, the more electron-deficient position is more reactive towards nucleophilic attack in an SNAr reaction. For instance, in 2,4-dichloropyrimidines, the C4 position is typically more electrophilic and will react first.[1]
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[2]
Catalyst/Ligand Control (Buchwald-Hartwig): In some palladium-catalyzed reactions, the choice of ligand can influence regioselectivity.[1][2] A screen of ligands can be a valuable tool for directing the substitution to the desired position.[2]
Frequently Asked Questions (FAQs)
Q7: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A7: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with modern catalyst systems, even the less reactive aryl chlorides can be coupled effectively.[1]
Q8: Can I use aqueous ammonia as a nitrogen source for the amination of pyrimidines?
A8: Yes, in some instances, aqueous ammonia can be used as the amine source, especially in SNAr-type reactions on highly activated pyrimidines. For palladium-catalyzed reactions, ammonia equivalents like benzophenone imine are often used, followed by hydrolysis.[1]
Q9: What are the main differences between Buchwald-Hartwig, Ullmann, and SNAr aminations of pyrimidines?
A9:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and effective for a wide range of amines and aryl halides, including less reactive chlorides.[1]
Ullmann Condensation: A copper-catalyzed reaction that is also used for the formation of C-N bonds. It often requires higher temperatures than Buchwald-Hartwig reactions.
Nucleophilic Aromatic Substitution (SNAr): This reaction does not require a metal catalyst but is generally limited to pyrimidines that are activated by electron-withdrawing groups. The reactivity order of leaving groups is typically F > Cl > Br > I.
Data Summary
Table 1: Effect of HCl Concentration on Amination and Solvolysis Byproduct Formation
Entry
HCl (equiv)
Conversion after 0.33 h (%)
Mole % after 6 h (Product)
Mole % after 6 h (Byproduct)
1
0.1
19
>98
<1
2
0.2
28
>98
<1
Data adapted from a study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline.[3]
Experimental Protocols
General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[1]
Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1]
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]
After completion, cool the reaction to room temperature and pour it into water.[1]
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[2]
Add the halopyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[2]
Add anhydrous solvent (e.g., toluene, 5 mL).
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[2]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst.[1]
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for low yield in pyrimidine amination.
Technical Support Center: Quantitative Analysis of 5-FU Analogs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the quant...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the quantitative analysis of 5-Fluorouracil (5-FU) and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape or Retention in HPLC
Question: My 5-FU peak is broad, tailing, or eluting too early (poor retention) in my reverse-phase HPLC analysis. What can I do to improve it?
Answer: This is a common issue due to the high polarity and hydrophilic nature of 5-FU.[1][2] Here are several refinement steps:
Mobile Phase Composition: The high water content in the mobile phase can lead to poor peak symmetry.[2] Try adjusting the organic modifier (e.g., acetonitrile) concentration. An isocratic method with 10% acetonitrile and 90% water has been shown to be effective.[3]
pH Control: The pH of the mobile phase can influence the peak shape. Using a buffer, such as 5 mmol/L KH2PO4 adjusted to pH 6.0, can improve peak symmetry and retention.[4]
Column Selection: Standard C18 columns may not provide adequate retention for highly polar compounds like 5-FU.[1] Consider using specialized columns designed for polar analytes, such as those with a pentafluorophenyl (F5) phase or mixed-mode columns (e.g., Primesep 100).[1][5]
Issue 2: High Variability and Inconsistent Results in Mass Spectrometry
Question: I'm observing significant variability in my 5-FU quantification using LC-MS/MS, especially between different sample batches. What are the likely causes and solutions?
Answer: High variability in LC-MS/MS analysis of 5-FU often stems from matrix effects and inconsistencies in sample preparation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting variability.[6] An SIL-IS, such as ¹³C,¹⁵N₂-5-FU, has nearly identical chemical and physical properties to 5-FU, meaning it co-elutes and experiences the same matrix effects and ionization suppression, providing the most accurate correction.[6]
Optimize Sample Preparation: Complex biological matrices like plasma or cell lysates can interfere with ionization.[5] Develop a robust sample cleanup procedure. Methods like protein precipitation (PPT) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances.[7][8]
Evaluate Matrix Effects: Systematically assess the impact of your biological matrix. This can be done by comparing the analyte response in a standard solution to the response of a post-extraction spiked blank matrix sample. If significant suppression or enhancement is observed, further refinement of the sample cleanup is necessary.
Issue 3: Low Sensitivity or Inability to Detect Low Concentrations of 5-FU
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for my pharmacokinetic study. How can I improve the sensitivity of my method?
Answer: Achieving low LLOQs is critical for therapeutic drug monitoring.[9] Consider the following method refinements:
Instrumentation: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is inherently more sensitive than HPLC-UV.[8][10] Utilizing techniques like multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode significantly enhances selectivity and sensitivity.[8]
Sample Concentration: During sample preparation, include a step to concentrate the sample. For example, after liquid-liquid extraction or SPE elution, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase.[7]
Optimize MS/MS Parameters: Fine-tune the parent-to-daughter ion transitions for 5-FU and the internal standard. For 5-FU, the transition m/z 128.9 → 41.7 is commonly used and provides good sensitivity.[8]
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for 5-FU analysis if a stable isotope-labeled version is unavailable?
A1: While an SIL-IS is highly recommended, other compounds can be used if they are not present in the biological samples and have similar chemical properties and chromatographic behavior to 5-FU. Allopurinol has been successfully used as an internal standard in a UPLC-MS/MS method for 5-FU quantification in aqueous humor.[8] Propylthiouracil has also been used in dried blood spot analysis.[9]
Q2: How should I prepare stock solutions and calibration standards for 5-FU?
A2: 5-FU is soluble in water. A primary stock solution (e.g., 1 mg/mL) can be prepared by dissolving the reference standard in HPLC-grade water.[11] This stock can then be serially diluted with the relevant solvent (e.g., water, methanol, or blank biological matrix) to create working solutions for calibration curves and quality control (QC) samples.[5][9] Store stock solutions at -20°C.[11]
Q3: My 5-FU appears to be degrading during sample storage or processing. What are the stability characteristics of 5-FU?
A3: 5-FU is known to be unstable under certain conditions. It is particularly susceptible to degradation in alkaline conditions (e.g., pH ~12).[12] It shows greater stability in neutral and acidic environments. For long-term storage of biological samples containing 5-FU, it is recommended to keep them at -80°C.[8] Stability should be validated through freeze-thaw cycles and by assessing short-term stability at room temperature and autosampler stability.[8]
Q4: What are typical concentration ranges for 5-FU in clinical samples?
A4: The concentration of 5-FU can vary widely depending on the dosage, administration route, and patient metabolism. In clinical patients, mean concentrations can range from 0.106 to 3.77 µg/mL in serum.[13] Due to this wide range, it's crucial to develop an analytical method with a broad linear dynamic range.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for 5-FU, providing a reference for method development and comparison.
Table 1: Performance of LC-MS/MS Methods for 5-FU Quantification
Protocol 1: Extraction and Quantification of 5-FU from Cell Lysates by LC-MS/MS
This protocol is adapted from a method developed for analyzing 5-FU metabolites in cancer cells.[5]
Reagents and Materials:
5-Fluorouracil reference standard
Methanol (LC-MS grade)
Water (LC-MS grade)
Ammonium formate
Pentafluorophenyl (F5) HPLC column (e.g., 100 x 2.1 mm, 1.7 µm)
Microcentrifuge tubes
UPLC-MS/MS system (e.g., Orbitrap or Triple Quadrupole)
Procedure:
Cell Harvesting: After treatment with 5-FU, wash adherent cells with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.
Lysate Collection: Transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 1 minute.
Protein Precipitation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
Sample Collection: Carefully transfer the supernatant to a new tube. This supernatant contains 5-FU and its metabolites.
Solvent Evaporation: Dry the supernatant using a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase A (10 mM ammonium formate in water, pH 4.0).
Gradient: Implement a suitable gradient from low to high organic phase to separate the analytes.
MS Detection: Use a high-resolution mass spectrometer in negative ion mode. Monitor for the precursor ion of 5-FU (e.g., m/z 129.01) and its characteristic fragment ions.[5]
Protocol 2: Quantification of 5-FU in Plasma/Serum by HPLC-UV
This protocol is a generalized method based on common practices for 5-FU analysis in biological fluids.[4]
Reagents and Materials:
5-Fluorouracil reference standard
Potassium dihydrogen phosphate (KH₂PO₄)
Methanol (HPLC grade)
Silver nitrate (AgNO₃) solution (20%)
Sodium chloride (NaCl) solution (20%)
C18 HPLC Column (e.g., 3.9 x 150 mm, 4.6 µm)
HPLC system with UV detector
Procedure:
Sample Pre-treatment: To 1 mL of human serum, add 50 µL of 20% AgNO₃ solution, vortex, and let stand for 5 minutes. Then, add 50 µL of 20% NaCl solution to precipitate the silver.[4]
Protein Precipitation: Centrifuge the sample at 10,000 rpm for 10 minutes.
Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-2-methoxypyrimidin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 5-Fluoro-2-methoxypyrimidin-4(3H)-one?
A1: The most prevalent synthetic strategies commence from readily available pyrimidine precursors. A common route involves the chlorination of a 5-fluorouracil derivative, followed by selective methoxylation and subsequent hydrolysis. An alternative pathway starts with the construction of the fluorinated pyrimidine ring, followed by functional group interconversions to yield the desired product.
Q2: What are the critical parameters to control during the scale-up of the chlorination step with phosphorus oxychloride (POCl₃)?
A2: When scaling up the chlorination of hydroxypyrimidines with POCl₃, several factors are critical for safety and yield. These include:
Stoichiometry: Using an excess of POCl₃ is common in lab-scale synthesis, but for larger scales, this generates significant waste and can lead to exothermic events during quenching.[1][2] Utilizing near-equimolar amounts of POCl₃ in a sealed reactor is a safer and more environmentally friendly approach for large-scale preparations.[1][3][4]
Temperature Control: The reaction is often heated to reflux. Careful monitoring and control of the temperature are crucial to prevent runaway reactions.
Addition Rate: Slow and controlled addition of reagents is essential to manage the exothermic nature of the reaction.
Quenching: The quenching of excess POCl₃ must be performed with extreme caution, typically by slowly adding the reaction mixture to ice-water, to control the highly exothermic hydrolysis.
Q3: How can I purify the final product, 5-Fluoro-2-methoxypyrimidin-4(3H)-one, on a larger scale?
A3: Recrystallization is a highly effective method for purifying crystalline solids like 5-Fluoro-2-methoxypyrimidin-4(3H)-one at scale.[5][6][7] The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5][7] For polar fluorinated molecules, a systematic screening of solvents is recommended to find the optimal conditions.[8] The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination Step
Q: I am experiencing a low yield during the chlorination of the pyrimidine precursor with POCl₃. What are the potential causes and how can I improve the yield?
A: Low yields in the chlorination step can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
Incomplete Reaction:
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Reagent Purity: Impurities in the starting material or the POCl₃ can inhibit the reaction. Use high-purity reagents.
Degradation of Starting Material or Product:
Excessive Heat: Prolonged exposure to high temperatures can lead to decomposition. Consider optimizing the reaction time and temperature.
Suboptimal Work-up Procedure:
Inefficient Extraction: Ensure the chlorinated product is efficiently extracted from the aqueous phase after quenching. Multiple extractions with a suitable organic solvent may be necessary.
Hydrolysis of Product: The chlorinated intermediate can be sensitive to hydrolysis. Minimize its contact time with water during the work-up.
Problem 2: Formation of Impurities during Methoxylation
Q: During the methoxylation step, I am observing the formation of significant impurities alongside the desired 2-methoxy derivative. How can I minimize these side products?
A: The formation of impurities during methoxylation often arises from a lack of selectivity or side reactions. Consider the following troubleshooting steps:
Di-methoxylated Byproduct:
Stoichiometry of Sodium Methoxide: Use a carefully controlled amount of sodium methoxide (or other methoxylating agent) to favor mono-substitution. An excess can lead to the formation of the di-methoxy pyrimidine.
Reaction Temperature: Lowering the reaction temperature may improve the selectivity of the reaction.
Incomplete Reaction:
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or HPLC.
Hydrolysis of the Chloro Intermediate:
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the formation of the corresponding hydroxy derivative.
Problem 3: Difficulty in Hydrolysis of the 2-Methoxy Group
Q: The final hydrolysis step to convert the 2-methoxy group to the 2-oxo group is sluggish or incomplete. What can I do to drive the reaction to completion?
A: Incomplete hydrolysis can be a common issue. Here are some strategies to improve the efficiency of this step:
Acid Concentration and Type:
Stronger Acid: If using a weak acid, switching to a stronger acid like hydrochloric acid or sulfuric acid can accelerate the hydrolysis.
Concentration: Increasing the concentration of the acid can also increase the reaction rate.
Reaction Temperature and Time:
Higher Temperature: Increasing the reaction temperature will generally speed up the hydrolysis. Refluxing the reaction mixture is a common practice.
Extended Reaction Time: Monitor the reaction over a longer period to ensure it reaches completion.
Solvent:
Aqueous Conditions: Ensure sufficient water is present for the hydrolysis to occur. The reaction is typically performed in an aqueous acidic solution.
Experimental Protocols
Illustrative Synthesis Pathway
A plausible synthetic route for 5-Fluoro-2-methoxypyrimidin-4(3H)-one involves a three-step process starting from a suitable 5-fluoropyrimidine precursor.
Caption: Illustrative synthetic pathway for 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Experimental Workflow: A Generalized Procedure
Caption: A generalized experimental workflow for the synthesis.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes based on literature for similar pyrimidine syntheses. These values should be considered as starting points for optimization.
Table 1: Chlorination of 5-Fluorouracil Derivatives
Technical Support Center: Strategies for Preserving Fluorinated Compounds During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of fluorinated compounds during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the degradation of fluorinated compounds during aqueous workup?
A1: The degradation of fluorinated compounds during workup is often attributed to the high electronegativity of fluorine, which can influence the reactivity of adjacent functional groups. Key factors include:
pH Sensitivity: Many fluorinated groups exhibit instability under strongly acidic or basic conditions. For example, trifluoromethyl (-CF3) groups on aromatic rings can be susceptible to hydrolysis to carboxylic acids under harsh basic conditions.[1] Similarly, ether linkages can be cleaved by strong acids.[2]
Presence of Nucleophiles: Intramolecular or external nucleophiles can displace fluoride, particularly in monofluorinated alkyl groups, leading to undesired side products.[3]
Hydrolysis of Labile Groups: Fluorinated esters are significantly more susceptible to hydrolysis than their non-fluorinated counterparts. The rate of hydrolysis increases with the number of fluorine atoms on the alcohol or acyl portion of the ester.[4][5]
Elimination Reactions: The presence of fluorine can increase the acidity of neighboring protons, making the compound more prone to elimination reactions, especially in the presence of a base.[6]
Q2: How do I choose the appropriate pH for my aqueous wash to avoid degradation?
A2: The optimal pH for an aqueous wash depends on the specific fluorinated compound and other functional groups present in the molecule.
For compounds with trifluoromethyl groups: Avoid strong bases like 1M NaOH if possible. A milder base, such as saturated sodium bicarbonate (NaHCO₃) solution, is generally safer for neutralizing acidic reaction mixtures.
For acid-sensitive groups (e.g., ethers, some heterocycles): Use a mild acidic wash like saturated ammonium chloride (NH₄Cl) solution instead of strong acids like 1M HCl.[2]
General Guideline: Whenever possible, perform washes with neutral water or brine. If an acidic or basic wash is necessary, minimize the contact time between the organic and aqueous layers and consider performing the wash at a lower temperature (e.g., 0 °C) to slow down potential degradation.[2]
Q3: Are there specific solvents I should prefer or avoid during the extraction of fluorinated compounds?
A3: The choice of extraction solvent is crucial for both efficient recovery and stability.
Preferred Solvents: Standard extraction solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether are generally suitable. For highly fluorinated compounds, "fluorous" solvents (solvents with a high fluorine content) can be used for selective extraction in a fluorous biphasic system.[7]
Solvents to Use with Caution: Protic solvents like alcohols can sometimes participate in reactions, especially if residual reactive reagents are present. When using chlorinated solvents like DCM, be aware that emulsions can be more likely to form, particularly with basic aqueous solutions.[8]
Q4: My fluorinated compound seems to be degrading on silica gel during column chromatography. What can I do?
A4: Silica gel is acidic and can cause the degradation of sensitive compounds. If you suspect on-column degradation:
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reversed-phase chromatography. For highly fluorinated compounds, fluorinated silica gel phases can be very effective for purification.[9][10]
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of fluorinated compounds.
Problem
Potential Cause
Troubleshooting Strategy
Low recovery of fluorinated product after aqueous workup.
The fluorinated compound may have some water solubility.
- Wash the organic layer with brine (saturated NaCl solution) to "salt out" the organic compound from the aqueous phase.[2] - Back-extract the aqueous washes with a fresh portion of organic solvent.
Formation of a persistent emulsion during extraction.
Fluorinated compounds can sometimes act as surfactants. Emulsions are also common when using chlorinated solvents with basic washes.[8]
- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[11] - Filter the entire mixture through a pad of Celite®.[8] - If the emulsion persists, allow it to stand for an extended period, or gently warm the separatory funnel.
Unexpected side products are observed after workup.
- Residual Fluorinating Agent: Reagents like DAST or Deoxo-Fluor can react with water to produce HF, which can cause degradation.[12] - pH-Mediated Degradation: The pH of the wash solutions may be too extreme for your compound.
- Quenching: Carefully and slowly quench the reaction mixture by adding it to a cold, saturated solution of sodium bicarbonate to neutralize any acidic byproducts like HF.[12] - pH Control: Re-evaluate the pKa of your compound and adjust the pH of the wash solutions accordingly. Use milder acids or bases where possible.
The trifluoromethyl (-CF₃) group is being converted to a carboxylic acid (-COOH).
Hydrolysis of the -CF₃ group, typically under basic conditions.
- Avoid using strong bases like NaOH or KOH for washing. - Use a weaker base like saturated NaHCO₃ or K₂CO₃. - Keep the contact time with the basic solution to a minimum and perform the wash at a low temperature.
Stability of Fluorinated Groups Under Common Workup Conditions
The following table provides a qualitative overview of the stability of common fluorinated functional groups under typical aqueous workup conditions. This information is a general guide, and the actual stability will depend on the overall structure of the molecule.
Fluorinated Group
1M HCl (Acidic Wash)
Sat. NaHCO₃ (Mild Basic Wash)
1M NaOH (Strong Basic Wash)
Comments
Alkyl-F
Generally Stable
Generally Stable
Generally Stable
Can be susceptible to elimination with strong, hindered bases, or SN2 with good nucleophiles.[3]
Aryl-F
Very Stable
Very Stable
Very Stable
The C(sp²)-F bond is very strong.
-CF₃ (on alkyl chain)
Very Stable
Very Stable
Very Stable
Generally one of the most robust fluorinated groups.
-CF₃ (on aryl ring)
Very Stable
Generally Stable
Potentially Labile
Can undergo hydrolysis to -COOH, especially with electron-donating groups on the ring and at elevated temperatures.[1]
-OCF₃
Very Stable
Very Stable
Very Stable
The trifluoromethoxy group is known for its high stability.[12]
α-Fluoroketone
Generally Stable
Potentially Labile
Labile
The fluorine atom can be susceptible to nucleophilic displacement, and the compound can undergo base-catalyzed reactions.
Fluorinated Ester
Potentially Labile
Labile
Very Labile
The ester is activated towards hydrolysis by the electron-withdrawing fluorine atoms.[4][5]
Key Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Mixture Containing a Fluorinated Compound
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent. For reactions where acidic byproducts (like HF from deoxyfluorination reagents) are expected, a slow addition to a vigorously stirred, cold, saturated aqueous NaHCO₃ solution is recommended.[12]
Solvent Addition/Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Washing:
Wash the organic layer with water (2x).
If acidic impurities need to be removed and the compound is stable to mild base, wash with saturated aqueous NaHCO₃ (1x).
If basic impurities need to be removed and the compound is stable to mild acid, wash with saturated aqueous NH₄Cl (1x).
Wash the organic layer with brine (1x) to facilitate drying.[2]
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Workup Following a Deoxyfluorination Reaction with DAST or Deoxo-Fluor
Reaction Quenching (Critical Step): After the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to 0 °C. In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath with vigorous stirring. Slowly and dropwise, add the reaction mixture to the cold NaHCO₃ solution. Caution: This process can be exothermic and may release gas (CO₂ and potentially HF). Ensure adequate ventilation in a fume hood.[12]
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).
Combine and Wash: Combine the organic extracts and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude fluorinated product.
Visualizing Degradation and Workup Strategies
Common Degradation Pathways of Fluorinated Compounds
Caption: Potential degradation pathways for fluorinated compounds during workup.
Decision-Making Workflow for Workup of Fluorinated Compounds
A Comparative Guide to the Validation of Analytical Methods for 5-Fluorouracil and its Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of validated analytical methods for the quantification of the widely used chemotherapeutic agent 5-fluorouracil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its related compounds, including its prodrug capecitabine and key metabolites. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate analytical technique for specific research, clinical, or quality control applications.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its efficacy and toxicity are closely related to its metabolism and the resulting concentrations of its active metabolites. Therefore, accurate and reliable analytical methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This guide compares the performance of the most commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical method for 5-FU and its related compounds depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS methods based on published validation data.
Table 1: Performance Comparison for 5-Fluorouracil (5-FU) Analysis
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of 5-FU using HPLC-UV, LC-MS/MS, and a general workflow for GC-MS.
HPLC-UV Method for 5-FU in Bulk and Pharmaceutical Formulations
This method is suitable for the determination of 5-FU in the presence of its degradation products.[1][11]
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector is used.
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is employed for separation.[1]
Mobile Phase: The mobile phase typically consists of a phosphate buffer (e.g., 50mM KH2PO4, pH 5.0).[1]
Flow Rate: A flow rate of 1.2 mL/min is maintained.[1]
Detection: The UV detector is set to a wavelength of 254 nm.[1]
Sample Preparation: A stock solution of 5-FU is prepared by accurately weighing and dissolving the powder in water with the aid of sonication. This stock solution is then further diluted to prepare calibration standards and quality control samples.
Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
LC-MS/MS Method for 5-FU in Human Plasma
This method offers high sensitivity and selectivity for the quantification of 5-FU in biological matrices.[3]
Chromatographic System: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used.
Column: A C18 column (e.g., 2.1 x 50 mm) is used for chromatographic separation.[3]
Mobile Phase: The mobile phase is 100% aqueous at a flow rate of 0.4 mL/min.[3]
Ionization: Negative ion electrospray ionization (ESI) is employed.
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation: An internal standard (e.g., 5-bromouracil) is added to the plasma sample, followed by serial extraction with an organic solvent. The solvent is then evaporated, and the residue is reconstituted before injection.[3]
Validation Parameters: The method is validated for accuracy, precision, ruggedness, and robustness.
General Workflow for GC-MS Analysis of 5-FU
GC-MS is another powerful technique for the analysis of 5-FU, often requiring derivatization to improve volatility and thermal stability.
Sample Preparation: This typically involves extraction of 5-FU from the matrix, followed by a derivatization step to create a more volatile and thermally stable compound.
GC System: A Gas Chromatograph equipped with a suitable capillary column is used for separation.
MS System: A Mass Spectrometer is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Internal Standard: An internal standard is typically used for accurate quantification.
Signaling and Metabolic Pathways
Understanding the metabolic fate of 5-FU and its prodrugs is essential for interpreting analytical results and for drug development. The following diagrams illustrate the key metabolic pathways.
Caption: Metabolic pathway of 5-Fluorouracil (5-FU).
Caption: Metabolic activation of Capecitabine to 5-Fluorouracil.
Conclusion
The selection of an analytical method for 5-fluorouracil and its related compounds requires careful consideration of the analytical objectives.
HPLC-UV is a robust, cost-effective, and widely available technique suitable for the analysis of bulk drug and pharmaceutical formulations where high concentrations of the analyte are expected.[1][12]
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as therapeutic drug monitoring and pharmacokinetic studies in complex biological matrices like plasma.[3][9]
GC-MS provides high sensitivity and specificity but often requires derivatization, which can add complexity to the sample preparation workflow.[6][7]
This guide provides a foundational comparison to assist researchers and professionals in making informed decisions for their analytical needs in the study of 5-fluorouracil and its associated compounds. For specific applications, further method development and validation are essential to ensure the reliability and accuracy of the results.
A Comparative Analysis of 5-Fluoropyrimidine Cytotoxicity: A Guide for Researchers
This guide provides a comprehensive comparison of the cytotoxic profiles of 5-fluorouracil (5-FU) and its major oral prodrugs: capecitabine, tegafur-uracil (UFT), and S-1. For drug development professionals and researche...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the cytotoxic profiles of 5-fluorouracil (5-FU) and its major oral prodrugs: capecitabine, tegafur-uracil (UFT), and S-1. For drug development professionals and researchers in oncology, understanding the nuances of these agents' mechanisms, efficacy, and toxicity is paramount. This analysis is supported by experimental data to facilitate informed decisions in preclinical and clinical research.
Overview of 5-Fluoropyrimidine Anticancer Agents
5-Fluorouracil has been a cornerstone of chemotherapy for several decades, particularly in the treatment of solid tumors like colorectal and breast cancers.[1] However, its poor oral bioavailability and short half-life necessitate intravenous administration, which can be inconvenient for patients and is associated with specific toxicities.[1][2] To overcome these limitations, several oral 5-FU prodrugs have been developed, each with a unique activation mechanism designed to enhance tumor-selective drug delivery and improve the therapeutic index.[1][3]
Capecitabine: A fluoropyrimidine carbamate that undergoes a three-step enzymatic conversion to 5-FU.[1][4] The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme often overexpressed in tumor tissues, leading to a degree of tumor-selective activation.[1]
Tegafur-uracil (UFT): This agent combines tegafur, a prodrug of 5-FU, with uracil in a 1:4 molar ratio.[1][5] Tegafur is gradually metabolized to 5-FU, while uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[1][6] This inhibition increases the bioavailability and prolongs the half-life of 5-FU.[1]
S-1: A triple-component oral fluoropyrimidine that combines tegafur with two modulators: gimeracil (a potent DPD inhibitor) and oteracil potassium (an inhibitor of orotate phosphoribosyltransferase).[1][7] Gimeracil enhances 5-FU concentrations, while oteracil potassium is intended to reduce gastrointestinal toxicity.[1][8]
Comparative In Vitro Cytotoxicity
Direct comparative in vitro cytotoxicity data for the prodrugs themselves is less informative as their activity is contingent on metabolic activation to 5-FU.[1] The cytotoxic effects of the resulting 5-FU are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[1][9] The half-maximal inhibitory concentration (IC50) of 5-FU varies significantly depending on the cell line and the duration of drug exposure.
Cell Line
Drug
IC50 (µM)
Exposure Time
HCT 116 (Colon)
5-FU
185
24 hours
HCT 116 (Colon)
5-FU
11.3
72 hours
HCT 116 (Colon)
5-FU
1.48
120 hours
HT-29 (Colon)
5-FU
Not reached
72 hours
HT-29 (Colon)
5-FU
11.25
120 hours
47-DN (Breast)
5'-dFUrd
32
3 hours
MCF-7 (Breast)
5'-dFUrd
35
3 hours
MG-63 (Osteosarcoma)
5'-dFUrd
41
3 hours
HCT-8 (Colon)
5'-dFUrd
200
3 hours
Colo-357 (Pancreatic)
5'-dFUrd
150
3 hours
HL-60 (Leukemia)
5'-dFUrd
470
3 hours
Bone Marrow Stem Cells
5'-dFUrd
580
3 hours
Note: 5'-dFUrd (5'-deoxy-5-fluorouridine) is an intermediate in the activation of capecitabine.[10]
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of 5-FU and its prodrugs are multifaceted. Once converted to 5-FU, the drug is anabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6][11]
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of thymidylate synthesis.[9][12] This depletes the intracellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis, ultimately leading to "thymineless death."[6]
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, and FUTP into RNA, disrupting their normal functions and contributing to cytotoxicity.[6][13]
The activation pathways of the oral prodrugs are designed to deliver 5-FU more effectively to the tumor site.
Caption: Metabolic activation of oral 5-FU prodrugs and the cytotoxic mechanisms of 5-FU.
Experimental Protocols
Standard in vitro assays are employed to evaluate the cytotoxicity of 5-fluoropyrimidines. Below are generalized protocols for commonly used methods.
MTT Assay (Assessment of Metabolic Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[14]
Materials and Reagents:
Human cancer cell lines (e.g., HCT 116, HT-29)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
Drug Treatment: Treat cells with various concentrations of the 5-fluoropyrimidine compounds and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
LDH Assay (Assessment of Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[14]
Materials and Reagents:
LDH cytotoxicity detection kit
96-well plates
Cell culture reagents as described for the MTT assay
Procedure:
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix to each well and incubate for up to 30 minutes at room temperature, protected from light.
Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Caption: A typical workflow for conducting in vitro cytotoxicity assays like MTT or LDH.
Comparative Efficacy and Toxicity
Clinical and preclinical studies have demonstrated that while oral 5-FU prodrugs offer comparable efficacy to intravenous 5-FU, their toxicity profiles can differ significantly.
Capecitabine vs. 5-FU: Capecitabine generally shows a lower incidence of diarrhea, mucositis, and neutropenia compared to 5-FU, but a higher incidence of hand-foot syndrome.[15]
Tegafur-uracil vs. 5-FU: Studies have suggested that tegafur-uracil-based regimens can offer comparable efficacy to 5-FU with a more favorable safety profile, particularly concerning myelosuppression.[5][6]
S-1 vs. 5-FU/Capecitabine: S-1 has shown comparable efficacy to 5-FU and capecitabine in various gastrointestinal cancers.[7][16] It is associated with a significantly lower incidence of hand-foot syndrome compared to capecitabine but may have a higher incidence of other toxicities like diarrhea and stomatitis.[1]
Conclusion
The development of oral 5-fluorouracil prodrugs represents a significant advancement in cancer therapy, offering improved patient convenience and potentially a better therapeutic index. Capecitabine's tumor-selective activation, UFT's modulation of 5-FU metabolism, and S-1's sophisticated combination of a DPD inhibitor and a gastrointestinal protectant provide distinct advantages and toxicity profiles.[1] The choice of agent depends on the specific clinical context, including cancer type, patient characteristics, and tolerability. Further research, including head-to-head comparative trials and the identification of predictive biomarkers, will continue to refine the optimal use of these important cytotoxic agents.
A Comparative Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its Pyrimidinone Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, pyrimidi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, pyrimidinones, and specifically 5-substituted-2-methoxypyrimidin-4(3H)-ones, have garnered significant interest for their potential as anticancer and antiviral agents. This guide provides a comparative analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its analogs, focusing on their biological performance with supporting experimental data.
Performance Comparison of Pyrimidinone Analogs
The biological activity of pyrimidinone analogs is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. The following table summarizes the in vitro cytotoxic activity of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and related pyrimidinone analogs against various cancer cell lines. It is important to note that a direct comparison can be challenging as data is often generated from different studies with varying experimental conditions.
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The introduction of a fluorine atom at the 5-position, as seen in the widely used anticancer drug 5-Fluorouracil (5-FU), is a key structural feature that often imparts significant cytotoxic activity.[4][5] The 2-methoxy group in 5-Fluoro-2-methoxypyrimidin-4(3H)-one is anticipated to modulate the compound's lipophilicity and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties compared to 5-FU.
The primary mechanism of action for 5-fluoropyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.
Caption: Inhibition of Thymidylate Synthase by 5-Fluoropyrimidines.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of pyrimidinone analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
Cancer cell lines (e.g., HCT-116, MCF-7) are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
Serial dilutions of the compound are made in the appropriate cell culture medium.
The medium from the cell plates is replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (DMSO) only.
Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
The medium containing MTT is carefully removed.
150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
This assay measures the ability of a compound to inhibit the enzymatic activity of purified thymidylate synthase.
1. Reaction Mixture Preparation:
A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), and MgCl₂.
The reaction mixture is prepared by adding the reaction buffer, purified human thymidylate synthase enzyme, the substrate deoxyuridine monophosphate (dUMP), and the cofactor N5,N10-methylenetetrahydrofolate.
2. Inhibitor Addition:
The test compound (inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
3. Reaction Initiation and Monitoring:
The reaction is initiated by the addition of the enzyme or the cofactor.
The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm over time, which corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate.
4. Data Analysis:
The initial reaction rates are calculated for each inhibitor concentration.
The percentage of inhibition is determined relative to the control reaction.
The IC50 value for TS inhibition is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents from a library of pyrimidinone analogs typically follows a structured workflow.
Caption: General workflow for anticancer drug screening of pyrimidinone analogs.
Conclusion
5-Fluoro-2-methoxypyrimidin-4(3H)-one and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their activity is largely attributed to the inhibition of thymidylate synthase, a clinically validated target. Further research focusing on the synthesis and systematic evaluation of a diverse range of 5-substituted-2-alkoxypyrimidin-4(3H)-ones is warranted to elucidate detailed structure-activity relationships and to identify lead candidates with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous and comparative evaluation of these promising therapeutic agents.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Pyrimidines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated pyrimidine analogues. By presenting supporting...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated pyrimidine analogues. By presenting supporting experimental data, detailed protocols, and visual representations of key biological processes, this document aims to elucidate the significant impact of fluorination on the therapeutic potential of this important class of heterocyclic compounds.
The introduction of fluorine into the pyrimidine scaffold has been a cornerstone of medicinal chemistry, leading to the development of potent anticancer, antiviral, and antifungal agents. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly influence the biological activity of the parent molecule. This guide delves into a comparative analysis of fluorinated versus non-fluorinated pyrimidines, highlighting the enhanced efficacy and altered mechanisms of action conferred by this strategic chemical modification.
Enhanced Anticancer Activity of Fluorinated Pyrimidines
The most prominent example of a fluorinated pyrimidine in clinical use is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1] The fluorine atom at the 5-position of the uracil ring is key to its potent inhibitory activity.
Comparative Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated pyrimidine derivatives against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Note: The IC50 values are indicative and should be interpreted in the context of the specific experimental setup of the cited study.
Superior Antimicrobial Properties of Fluorinated Pyrimidines
Fluorination also significantly enhances the antimicrobial activity of pyrimidines. A key example is 5-fluorocytosine (Flucytosine), an antifungal agent that is converted within fungal cells to 5-fluorouracil, subsequently disrupting DNA and RNA synthesis.[4]
Comparative Antifungal Activity (MIC Values)
The table below presents the Minimum Inhibitory Concentration (MIC) values for fluorinated and non-fluorinated pyrimidine analogues against various fungal pathogens.
Note: MIC values can vary depending on the specific strain and testing methodology.
Potent Enzyme Inhibition by Fluorinated Pyrimidines
The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the pyrimidine ring, leading to enhanced binding affinity and potent inhibition of target enzymes. As mentioned earlier, the inhibition of thymidylate synthase by 5-FU is a classic example. The fluorine atom stabilizes the covalent complex formed between the inhibitor, the enzyme, and the cofactor, leading to irreversible inhibition.[6]
Comparative Enzyme Inhibition (Ki Values)
Quantifying the inhibition constant (Ki) provides a direct measure of the potency of an inhibitor. While comprehensive side-by-side Ki data for a wide range of fluorinated and non-fluorinated pyrimidine pairs is limited in the literature, the dramatic difference in their biological activities, as evidenced by IC50 and MIC values, strongly suggests a significantly lower Ki for the fluorinated analogues against their target enzymes. For instance, the potent cytotoxicity of 5-FU is directly linked to its effective inhibition of thymidylate synthase, an effect not observed with uracil.[7]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Materials:
96-well plates
Cancer cell lines
Complete growth medium
Test compounds (fluorinated and non-fluorinated pyrimidines)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Prepare serial dilutions of the test compounds in the growth medium.
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
Incubate the plate for 48-72 hours under the same conditions.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
Mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to determine the antimicrobial susceptibility of microorganisms to the test compounds.
Materials:
Petri dishes
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
Microbial cultures (bacterial or fungal strains)
Sterile swabs
Sterile cork borer or pipette tips
Test compounds
Positive control (standard antibiotic or antifungal)
Negative control (solvent)
Procedure:
Prepare and sterilize the agar medium and pour it into Petri dishes.
Once the agar has solidified, inoculate the surface of the agar with the microbial culture using a sterile swab to create a uniform lawn.
Using a sterile cork borer, create wells of a defined diameter in the agar.
Add a specific volume (e.g., 50-100 µL) of the test compound solutions at different concentrations into the wells.
Add the positive and negative controls to separate wells.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate key biological pathways and workflows.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: General workflow for comparing biological activities.
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS/MS Methods for the Quantification of Pyrimidinones
For Researchers, Scientists, and Drug Development Professionals This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of pyrimidinone compounds. The selection of an analytical method is critical in drug development and research, requiring a balance of sensitivity, specificity, throughput, and cost. This document provides a framework for cross-validating these two powerful techniques, supported by representative experimental data and detailed methodologies synthesized from established practices.
The core difference between these methods lies in their detection principles. HPLC-UV relies on the analyte's ability to absorb ultraviolet light, a robust and cost-effective technique suitable for higher concentration samples. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity by identifying and quantifying analytes based on their mass-to-charge ratio and fragmentation patterns, making it ideal for complex biological matrices and trace-level analysis.[1]
Quantitative Performance: A Comparative Summary
The following tables summarize typical quantitative performance data for HPLC-UV and UPLC-MS/MS methods for the analysis of pyrimidinone analogues, based on published validation studies.[2][3] These values are representative and may vary based on the specific analyte, matrix, and instrumentation.
Table 1: Performance Characteristics of HPLC-UV for Pyrimidinone Analysis
Parameter
Typical Performance
Linearity (r²)
> 0.999
Limit of Detection (LOD)
5 - 20 ng/mL
Limit of Quantitation (LOQ)
20 - 50 ng/mL
Precision (%RSD)
< 5%
Accuracy (%Recovery)
95 - 105%
Run Time
10 - 20 minutes
Table 2: Performance Characteristics of UPLC-MS/MS for Pyrimidinone Analysis
Detailed methodologies are essential for the replication and comparison of analytical results. The following protocols are representative of validated methods for pyrimidinone analysis.
This method is suitable for the analysis of pyrimidinones in bulk drug substances and pharmaceutical formulations.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of phosphate or acetate buffer and an organic modifier like methanol or acetonitrile.[5] For example, a 50 mM acetate buffer (pH 4.0) mixed with 3% methanol.[5]
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at the λmax of the specific pyrimidinone (typically 254-280 nm).
Injection Volume: 10-20 µL.
Sample Preparation: Dissolution of the sample in the mobile phase, followed by filtration through a 0.45 µm filter.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This method is designed for the sensitive and selective quantification of pyrimidinones in complex biological matrices such as plasma or urine.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
Flow Rate: 0.3 - 0.5 mL/min.
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the pyrimidinone analyte and an internal standard.[3]
Injection Volume: 1-5 µL.
Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction of the biological sample, followed by evaporation and reconstitution in the mobile phase.[2][3]
Workflow and Logical Relationships
A systematic workflow is crucial when cross-validating two analytical methods to ensure that the results are comparable and that the methods can be used interchangeably within defined limits.
Caption: Cross-validation workflow for HPLC and UPLC-MS/MS methods.
This workflow illustrates the parallel development and validation of each method, followed by a comparative analysis of data from the same set of samples to establish correlation and bias between the two techniques. This process is essential for method transfer or for confirming results across different analytical platforms.
In-silico docking studies of 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives
A Comparative Guide to In-Silico Docking Studies of Pyrimidine Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of in-silico docking studies on va...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to In-Silico Docking Studies of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico docking studies on various pyrimidine derivatives, offering insights into their potential as therapeutic agents. Due to a lack of specific research on 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives, this report focuses on the broader class of pyrimidine and pyrimidinone compounds, which share structural similarities and are frequently investigated in drug discovery. The data herein is collated from multiple studies to facilitate a comparative analysis of their binding affinities against several key protein targets implicated in diseases like cancer and viral infections.
Quantitative Data Summary
The following tables summarize the binding energies and inhibitory concentrations of various pyrimidine derivatives from different in-silico studies. Lower binding energy values typically indicate a higher predicted binding affinity.
Table 1: Comparative Docking Performance of Pyrimidine Derivatives Against Various Protein Targets
The predictions for the pyrazolo[1,5-a]pyrimidines suggest that most of these compounds adhere to Lipinski's rule of five, indicating potentially good oral bioavailability.[2]
Experimental Protocols
The following is a generalized methodology for in-silico molecular docking studies based on protocols frequently cited in the literature.
Preparation of the Receptor Protein
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
Protein Clean-up: All non-essential molecules, including water, co-crystallized ligands, and ions, are typically removed from the PDB file.
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned. This is a critical step for accurate electrostatic interaction calculations. Software like AutoDock Tools is commonly used for this purpose.[1]
File Format Conversion: The prepared protein structure is saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).[1]
Preparation of the Ligand (Pyrimidine Derivatives)
Ligand Sketching and 3D Conversion: The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw. These are then converted into 3D structures.
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their most stable, low-energy conformation. This is often done using computational chemistry programs like Chem3D.[1]
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
File Format Conversion: The prepared ligands are also saved in the appropriate format for the docking software (e.g., PDBQT).
Molecular Docking Simulation
Grid Box Definition: A 3D grid box is centered on the active site of the target protein.[1] The size of the grid is set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[1]
Docking Algorithm: A search algorithm is employed to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. The Lamarckian Genetic Algorithm (LGA) is a widely used algorithm for this purpose.[1]
Execution of Docking: The docking simulation is run, typically generating multiple possible binding poses for each ligand. The number of runs can be adjusted to ensure a thorough search of the conformational space.[1]
Analysis of Docking Results
Binding Energy Calculation: The docking software calculates the binding energy for each predicted pose. These energies are used to rank the different ligands and their respective conformations.
Clustering and Pose Selection: The resulting poses are often clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most likely binding mode.
Visualization and Interaction Analysis: The best-ranked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site.[3]
Visualizations
In-Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in-silico drug discovery, including the molecular docking process.
A generalized workflow for in-silico drug discovery and molecular docking.
Hypothetical Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives are investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. The diagram below illustrates the EGFR signaling pathway and the potential point of inhibition by a pyrimidine derivative.
EGFR signaling pathway and inhibition by a pyrimidine derivative.
A Comparative Guide to the Structural Confirmation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 5-Fluoro-2-me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a scaffold related to the widely used antimetabolite 5-Fluorouracil (5-FU), unambiguous structural confirmation is critical for establishing structure-activity relationships (SAR) and ensuring the validity of biological data.[1][2] This guide provides a comparative overview of standard analytical techniques, presenting expected data and detailed experimental protocols to aid researchers in this process.
The confirmation of these structures relies on a suite of orthogonal analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about connectivity and mass, X-ray Crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3]
General Synthesis and Analysis Workflow
The synthesis of pyrimidinone derivatives often involves a cyclocondensation reaction, followed by purification and a multi-step analytical confirmation process.[4] Each analytical step provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.
Caption: General workflow for the synthesis and structural confirmation of pyrimidinone derivatives.
Data Comparison for Structural Elucidation
The following tables summarize the expected quantitative data from key analytical techniques for a representative 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivative. This data is compiled from published results for structurally similar 5-fluoropyrimidine compounds.[1][5][6]
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is also invaluable. The data presented are typical chemical shifts (δ) in ppm.
Table 2: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
HRMS provides a highly accurate mass measurement, confirming the elemental composition, while elemental analysis validates the percentage of C, H, and N.
Technique
Parameter
Expected Value for C₅H₅FN₂O₂
Notes
HRMS (ESI)
[M+H]⁺ (Positive Ion Mode)
Calculated: 145.0357
Observed value should be within 5 ppm of the calculated mass.
Table 3: Comparative Crystallographic Data for Fluoropyrimidine Derivatives
X-ray crystallography provides definitive proof of structure, including bond lengths, angles, and stereochemistry. While data for the specific target molecule is not available, this table shows representative data for related crystalline structures.[7][8]
Example Value (Thiazolo[4,5-d]pyrimidine Derivative[6])
Crystal System
Monoclinic
Monoclinic
Space Group
P2₁/n
P2₁/c
a (Å)
8.205
17.226
b (Å)
6.643
13.934
c (Å)
11.816
17.262
β (°)
105.84
92.180
Volume (ų)
619.6
4140
Z (Molecules/Unit Cell)
2
8
Key Experimental Protocols
Detailed and reproducible protocols are essential for obtaining high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[9]
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Data Acquisition:
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire several thousand scans (e.g., 2048) with a longer relaxation delay (2-5 seconds) to ensure proper signal averaging for quaternary carbons.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu). Use a known calibration standard for ensuring high mass accuracy.
X-ray Crystallography
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvent systems include ethanol, ethyl acetate, or mixtures with hexane.
Data Collection: Mount a suitable crystal on a goniometer.[3] Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[7]
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares on F².
Logical Framework for Structural Confirmation
The process of confirming a chemical structure is a logical progression, where each piece of data corroborates the others to build a conclusive argument.
Caption: Logical workflow for the multi-technique structural elucidation of a novel compound.
A Head-to-Head Comparison of Pyrimidinone-Based Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an objective, data-driven com...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an objective, data-driven comparison of pyrimidinone-based inhibitors targeting key enzymes implicated in various diseases, particularly in oncology. We delve into their performance, supported by experimental data, and provide detailed methodologies for the key experiments cited.
The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[1] Its derivatives have garnered significant attention due to their potent anticancer properties, with many functioning as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers.[2] This makes them a prime target for therapeutic intervention.
This guide will focus on a comparative analysis of pyrimidinone-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 2 (JAK2), enzymes that are pivotal in cell cycle regulation, B-cell signaling, and cytokine signaling, respectively.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidinone-based enzyme inhibitors compared to other relevant inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
This table presents a selection of clinically relevant JAK inhibitors for comparative purposes.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of enzyme inhibitors.
Enzymatic Activity Inhibition Assay
This protocol describes a general method for measuring enzyme activity and its inhibition.[12][13][14]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50).
Materials:
Purified target enzyme
Substrate specific to the enzyme
Assay buffer (optimized for pH and salt concentration for the target enzyme)
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
Positive control inhibitor (if available)
Negative control (solvent only)
96-well microplate
Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)
Procedure:
Prepare Solutions: Prepare a stock solution of the enzyme, substrate, and inhibitors in the assay buffer. Create a serial dilution of the inhibitor.
Enzyme and Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor (or vehicle control) to the wells of a 96-well plate. Allow them to pre-incubate for a specified time to permit inhibitor binding.
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
Monitor Reaction: Measure the rate of the reaction by monitoring the change in a detectable signal (e.g., absorbance, fluorescence, or luminescence) over time using a microplate reader. The formation of the product should be linear with respect to time.[15]
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of inhibitors on the viability of cancer cells.[6]
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
Cancer cell line of interest
Cell culture medium and supplements (e.g., fetal bovine serum)
Solubilization solution (e.g., DMSO or SDS in HCl)
96-well clear flat-bottom plates
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.
Inhibitor Discovery Workflow
The diagram above outlines a typical workflow for the discovery and characterization of novel enzyme inhibitors, from initial screening to in vivo validation.
JAK-STAT Signaling Pathway
This diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical pathway in immunity and cell growth, and the point of intervention for pyrimidinone-based JAK inhibitors.[9]
Conclusion
Pyrimidinone-based scaffolds are a versatile and powerful platform for the development of potent and selective enzyme inhibitors. The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery. As the landscape of targeted therapies continues to evolve, a data-driven, comparative approach is essential for the identification and development of the next generation of innovative medicines.
Establishing Purity Standards for 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics, particularly in the realm of fluorinated pyrimidines, the purity of chemical intermediates is paramount. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, particularly in the realm of fluorinated pyrimidines, the purity of chemical intermediates is paramount. This guide provides a framework for establishing purity standards for the key synthetic intermediate, 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The proposed standards are benchmarked against established pharmacopeial specifications for related compounds and informed by international regulatory guidelines. This document also presents detailed analytical methodologies and a comparative analysis with alternative synthetic precursors.
Proposed Purity Standards and Comparison
While specific pharmacopeial monographs for 5-Fluoro-2-methoxypyrimidin-4(3H)-one are not yet established, purity standards can be derived from analogous compounds such as 5-Fluorouracil (5-FU) and guided by the International Council for Harmonisation (ICH) guidelines for new drug substances and their intermediates.[1][2][3][4][5][6][7] Commercial suppliers typically offer this intermediate at purities of 95-98%.[8][9]
A recommended purity profile for 5-Fluoro-2-methoxypyrimidin-4(3H)-one intended for pharmaceutical synthesis is presented below, alongside a comparison with the established standards for 5-Fluorouracil and a common alternative intermediate, 2,4-dichloro-5-fluoropyrimidine.
Table 1: Proposed Purity Specifications and Comparison with Alternatives
Test
Proposed Specification for 5-Fluoro-2-methoxypyrimidin-4(3H)-one
IR, ¹H NMR, ¹³C NMR, and Mass Spectrum conform to the reference standard
IR spectrum conforms to USP Fluorouracil RS
Conforms to reference spectra
Assay (by HPLC)
≥ 99.0% (on as-is basis)
98.0% - 102.0% (on dried basis)
≥ 98.0%
Individual Impurity (by HPLC)
≤ 0.10%
Not specified in the same manner; specific impurities may be listed
≤ 0.5%
Total Impurities (by HPLC)
≤ 0.5%
Not specified in the same manner
≤ 1.0%
Loss on Drying
≤ 0.5%
≤ 0.5%
Not applicable (liquid)
Residue on Ignition
≤ 0.1%
≤ 0.1%
Not specified
Heavy Metals
≤ 20 ppm
≤ 0.002%
Not specified
Residual Solvents
To comply with ICH Q3C limits
Meets the requirements of USP <467>
To be reported
Potential Impurities
During the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, several impurities may arise from starting materials, by-products of the reaction, or degradation.[5] Common synthetic routes often involve the cyclization of a fluorinated precursor with O-methylisourea.[11]
Table 2: Potential Impurities in the Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Impurity Name
Potential Source
5-Fluorouracil
Hydrolysis of the 2-methoxy group
2-Methoxy-pyrimidine-4(3H)-one
Lack of fluorination in the starting material
4-Chloro-5-fluoro-2-methoxypyrimidine
Incomplete hydrolysis of a chloro intermediate
Unreacted Starting Materials
Incomplete reaction
Residual Solvents
Solvents used in synthesis and purification (e.g., Methanol, Toluene)
Experimental Protocols for Purity Determination
To ensure the quality of synthesized 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a comprehensive set of analytical methods should be employed and validated.[12][13][14]
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is adapted from established procedures for Capecitabine and its intermediates.[15][16][17][18][19]
Chromatographic System:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 5% B
5-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 265 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Procedure:
Inject the sample and a reference standard of known purity.
Calculate the assay and impurity levels based on the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Verification
NMR is a powerful tool for confirming the identity and structure of the synthesized compound.[20][21][22][23]
¹H NMR Spectroscopy:
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Spectrometer: 400 MHz or higher
Procedure: Dissolve an accurately weighed sample in the deuterated solvent. Acquire the spectrum and compare it with the spectrum of a reference standard. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
¹³C NMR Spectroscopy:
Solvent: DMSO-d₆
Spectrometer: 100 MHz or higher
Procedure: Acquire a proton-decoupled spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is based on the USP <467> general procedure for residual solvents.[24][25][26][27][28]
System: Headspace GC with a mass spectrometric detector.
Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.
Carrier Gas: Helium
Oven Temperature Program:
Initial: 40 °C for 5 minutes
Ramp: 10 °C/min to 240 °C
Hold: 5 minutes at 240 °C
Headspace Parameters:
Sample Solvent: Dimethyl sulfoxide (DMSO)
Equilibration Temperature: 80 °C
Equilibration Time: 30 minutes
Procedure: Prepare a sample solution in DMSO at a known concentration. Perform the headspace GC-MS analysis and identify and quantify any residual solvents against a calibrated standard.
Synthesis and Purification Workflow
A typical laboratory-scale synthesis and purification workflow for 5-Fluoro-2-methoxypyrimidin-4(3H)-one is depicted below. This workflow emphasizes the critical purification and quality control steps.
Caption: Synthesis and Purification Workflow for 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Analytical Method Selection Logic
The choice of analytical methods is crucial for a comprehensive assessment of purity. The following diagram illustrates the logical relationship between the purity attributes and the selected analytical techniques.
Caption: Logic Diagram for Analytical Method Selection.
By implementing these proposed standards and analytical procedures, researchers and drug development professionals can ensure the quality and consistency of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, thereby contributing to the safety and efficacy of the final pharmaceutical products.
Benchmarking the Efficacy of Novel Fluoropyrimidines Against 5-Fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of several novel fluoropyrimidines against the long-standing chemotherapeutic agent 5-Fluorourac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several novel fluoropyrimidines against the long-standing chemotherapeutic agent 5-Fluorouracil (5-FU). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these alternatives, supported by available preclinical and clinical data.
Introduction to Fluoropyrimidines
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase (TS) inhibitor to disrupt DNA synthesis. However, its intravenous administration, narrow therapeutic window, and associated toxicities have driven the development of novel oral fluoropyrimidines. These next-generation agents aim to improve efficacy, enhance tumor selectivity, and offer a better safety profile and patient convenience. This guide focuses on the comparative efficacy of four prominent novel fluoropyrimidines: Capecitabine, Tegafur-uracil (UFT), Tegafur-gimeracil-oteracil (S-1), and Trifluridine/Tipiracil (TAS-102).
Mechanisms of Action: A Comparative Overview
While all fluoropyrimidines ultimately exert their cytotoxic effects through the disruption of DNA and/or RNA synthesis, their mechanisms of activation and primary modes of action differ significantly.
5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into three active metabolites:
Fluorodeoxyuridine monophosphate (FdUMP): The primary mediator of cytotoxicity, FdUMP forms a stable ternary complex with thymidylate synthase (TS) and reduced folate, inhibiting the synthesis of thymidine, a crucial component of DNA.[1]
Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, leading to DNA damage.
Fluorouridine triphosphate (FUTP): Can be incorporated into RNA, interfering with RNA processing and function.[1]
Capecitabine: An oral prodrug that is converted to 5-FU in a three-step enzymatic process. The final conversion to 5-FU is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, leading to a more tumor-selective release of 5-FU.[2]
Tegafur-uracil (UFT): A combination of two agents:
Tegafur: A prodrug of 5-FU.
Uracil: Competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby increasing the bioavailability and prolonging the activity of 5-FU.[3]
S-1 (Tegafur-gimeracil-oteracil): A combination of three agents:
Tegafur: A prodrug of 5-FU.
Gimeracil: A potent DPD inhibitor, more so than uracil, leading to higher and more sustained concentrations of 5-FU.
Oteracil: Inhibits the phosphorylation of 5-FU in the gastrointestinal tract, reducing local toxicity.
Trifluridine/Tipiracil (TAS-102): This combination has a distinct mechanism from 5-FU.
Trifluridine (FTD): A thymidine analog that, after phosphorylation, is incorporated directly into DNA, leading to DNA dysfunction and strand breaks.[4][5] It is not a prodrug of 5-FU.
Tipiracil (TPI): An inhibitor of thymidine phosphorylase, the enzyme that degrades FTD, thereby increasing the bioavailability of trifluridine.[4][5]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of novel fluoropyrimidines against 5-FU.
Note: Data for direct head-to-head IC50 comparisons for Capecitabine, UFT, and S-1 against 5-FU across a standardized panel of cell lines is limited in the reviewed literature. The provided data for Trifluridine demonstrates its efficacy even in 5-FU resistant cell lines.
Table 2: Clinical Efficacy in Colorectal Cancer (Metastatic Setting)
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the comparison of fluoropyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
Cell Seeding: Cancer cell lines (e.g., HCT-116, SW480 for colorectal cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
Drug Treatment: Cells are treated with serial dilutions of the fluoropyrimidine (e.g., 5-FU, Capecitabine, FTD) and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.[13][14]
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13][14]
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13][14]
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol:
Cell Preparation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (width² x length) / 2.
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The novel fluoropyrimidine or 5-FU is administered according to a specific dose and schedule (e.g., oral gavage for capecitabine, intraperitoneal injection for 5-FU).
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (as a measure of toxicity) and survival can also be monitored.
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by 5-FU and the novel fluoropyrimidines.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: Activation pathway of Capecitabine.
Caption: Mechanism of action of Trifluridine/Tipiracil (TAS-102).
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Workflow for in vivo tumor xenograft model.
Conclusion
The landscape of fluoropyrimidine-based cancer therapy is evolving, with several novel oral agents demonstrating comparable or, in some instances, superior efficacy and improved safety profiles compared to traditional intravenous 5-FU. Capecitabine and S-1 have established roles in the treatment of various solid tumors, offering the benefits of oral administration and favorable toxicity profiles. UFT has also shown efficacy as an adjuvant therapy. Trifluridine/Tipiracil (TAS-102) provides a valuable therapeutic option for patients with refractory colorectal cancer due to its distinct mechanism of action.
The choice of a specific fluoropyrimidine will depend on the cancer type, line of therapy, patient characteristics, and regional approvals. The data presented in this guide, along with the outlined experimental methodologies, provide a foundation for researchers and clinicians to make informed decisions and to guide future research in this important area of oncology drug development. Further head-to-head comparative studies, particularly in the preclinical setting, are warranted to delineate the specific advantages of each novel agent across a broader range of cancer types.
Reproducibility of synthesis protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Protocols for a Key Pharmaceutical Intermediate The reproducible and efficient synthesis of 5-Fluoro-2-methoxypyrimidi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Protocols for a Key Pharmaceutical Intermediate
The reproducible and efficient synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a crucial building block in the development of various pharmaceutical agents, is a subject of significant interest within the chemical and drug development communities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Protocols
Parameter
Protocol A: From 5-Fluorouracil
Protocol B: From 2-Methoxy-4-chloro-5-fluoropyrimidine
Multi-step process with potentially harsh reagents. Requires careful control of selective reactions.
Requires a specific starting material; final hydrolysis step yield is crucial for overall efficiency.
Protocol A: Synthesis Starting from 5-Fluorouracil
This synthetic pathway commences with the readily available and cost-effective starting material, 5-fluorouracil. The route involves a two-step process: chlorination followed by selective methoxylation and hydrolysis.
Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
In the presence of N,N-dimethylaniline as an acid acceptor, 5-fluorouracil is reacted with phosphorus oxychloride.[1] The optimal conditions for this reaction have been reported as a 1:10 molar ratio of 5-fluorouracil to phosphorus oxychloride and a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline.[1] The reaction is typically carried out at 114°C for 2 hours.[1] Under these conditions, a maximum yield of 92.2% for 2,4-dichloro-5-fluoropyrimidine can be achieved.[1] A similar large-scale procedure reports a yield of approximately 95%.[2]
Step 2: Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Workflow Diagram
Caption: Synthetic workflow for Protocol A.
Protocol B: Synthesis Starting from 2-Methoxy-4-chloro-5-fluoropyrimidine
This alternative route utilizes a more advanced starting material and proceeds through an amination step followed by hydrolysis.
Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-methoxy-4-pyrimidinamine
A general and high-yielding procedure involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with a 10 wt% solution of ammonia in isopropanol.[3] The reaction mixture is heated to 40-60°C and stirred for 3-5 hours.[3] Following the reaction, the product is isolated by filtration, washed with isopropanol, and dried. This method has been reported to produce 5-fluoro-2-methoxy-4-pyrimidinamine in a 95.0% molar yield with a high purity of 99.0% as determined by HPLC.[3]
Step 2: Hydrolysis to 5-Fluoro-2-methoxypyrimidin-4(3H)-one
The final step in this protocol is the hydrolysis of the 4-amino group of 5-fluoro-2-methoxy-4-pyrimidinamine to a hydroxyl group. While this is a standard transformation, a specific, reproducible protocol with a reported yield for this particular substrate is not extensively detailed in the reviewed literature. The efficiency of this step is critical for the overall viability of this synthetic route.
Workflow Diagram
Caption: Synthetic workflow for Protocol B.
Conclusion
Both presented protocols offer viable pathways for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. Protocol A benefits from a readily accessible starting material, 5-fluorouracil, and has a well-documented, high-yielding initial chlorination step. However, the subsequent selective methoxylation and hydrolysis steps require careful optimization to ensure high yields and purity.
Protocol B, on the other hand, boasts a highly efficient and high-purity amination step. The success of this route is heavily dependent on the availability of the starting material, 2-methoxy-4-chloro-5-fluoropyrimidine, and the development of a reproducible, high-yielding protocol for the final hydrolysis step.
Researchers and drug development professionals should consider factors such as starting material availability, cost, scalability, and the need for stringent control over reaction conditions when choosing between these synthetic strategies. Further investigation into the optimization of the less-defined steps in each protocol is warranted to improve overall efficiency and reproducibility.
Safeguarding Your Laboratory: Proper Disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Fluoro-2-methoxypyrimidin-4(3H)-on...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key building block in pharmaceutical synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols not only mitigates risks of chemical exposure and environmental contamination but also aligns with regulatory compliance.
Hazard and Safety Overview
5-Fluoro-2-methoxypyrimidin-4(3H)-one is classified with several hazard statements, indicating its potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of damaging an unborn child.[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Hazard Category
GHS Classification
Precautionary Statement Codes
Skin Irritation
Category 2
P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation
Category 2
P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation
Category 3
P261, P271, P304+P340, P312
Reproductive Toxicity
Category 2
P201, P202, P280, P308+P313, P405
This table summarizes the primary hazards associated with 5-Fluoro-2-methoxypyrimidin-4(3H)-one, based on available safety data sheets.[1][2]
Step-by-Step Disposal Protocol
The disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. The following protocol outlines the necessary steps for its proper disposal as hazardous waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Avoid generating dust when handling the solid form of the chemical.[1][3]
2. Waste Collection and Containerization:
Solid Waste:
For pure, unused 5-Fluoro-2-methoxypyrimidin-4(3H)-one or contaminated solids (e.g., paper towels, weigh boats), use dry clean-up procedures to avoid generating dust.[1]
Place the solid waste into a designated, clean, and dry container that is compatible with the chemical. The container must have a secure, sealable lid.[4][5]
Liquid Waste (Solutions):
Collect all solutions containing 5-Fluoro-2-methoxypyrimidin-4(3H)-one in a separate, leak-proof container designated for halogenated organic waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Contaminated Labware:
Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be placed in the solid waste container.
Non-disposable glassware must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[4][6] After decontamination, the glassware can be washed normally.
3. Waste Labeling:
Properly label the hazardous waste container immediately upon the first addition of waste.[6][7]
The name and contact information of the principal investigator or responsible person.[7]
The specific hazards associated with the chemical (e.g., "Irritant," "Reproductive Toxin").[7]
4. Storage of Waste:
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8]
Ensure the storage area is away from incompatible materials.[3]
Keep the container closed at all times, except when adding waste.[4][9]
5. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[6][7][8]
Do not dispose of 5-Fluoro-2-methoxypyrimidin-4(3H)-one down the drain or in the regular trash.[7]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
Caption: Workflow for the proper disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.
By following these procedures, laboratories can ensure the safe and compliant disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the compound.